{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Description
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXQAQYFBKREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Properties and Applications of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine in Drug Discovery
Executive Abstract
In modern fragment-based drug discovery (FBDD) and complex molecule synthesis, the strategic selection of building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final therapeutic. {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (CAS: 1955499-24-7 for the hydrochloride salt)[1] is a highly specialized, orthogonally reactive scaffold. Featuring a gem-disubstituted cyclopropane core, an unhindered primary amine, and a para-substituted aryl bromide, this molecule serves as a premier linchpin for divergent synthesis.
This whitepaper provides an in-depth analysis of its structural causality, orthogonal reactivity, and self-validating experimental protocols designed for senior synthetic chemists and drug development professionals.
Structural and Physicochemical Profiling
The architectural brilliance of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine lies in its gem-disubstituted cyclopropane ring. Unlike flexible aliphatic chains, the cyclopropane ring introduces a strict 2[2]. This rigidity locks the spatial relationship between the amine and the bromophenyl vectors, drastically reducing the entropic penalty upon binding to a target protein.
Furthermore, the molecule possesses a hidden advantage: achirality . Because the C2 and C3 methylenes of the cyclopropane ring are identical, a plane of symmetry bisects the molecule through the C1 carbon. This eliminates the generation of diastereomers during downstream functionalization, streamlining large-scale manufacturing.
Quantitative Data Summary
| Property | Value | Causality / Pharmacokinetic Impact |
| Chemical Formula | C₁₁H₁₄BrN (Free base) | Defines the isotopic signature for mass spectrometry tracking. |
| Molecular Weight | 240.14 g/mol | Low molecular weight allows for extensive functionalization (e.g., PROTAC linker attachment) without violating Lipinski's Rule of 5. |
| CAS Number | 1955499-24-7 (HCl salt) | Commercial identifier for procurement[1][3]. |
| Exact Mass | 239.03 Da | Critical for high-resolution LC-MS self-validation workflows. |
| TPSA | 26.02 Ų | Highly lipophilic profile, ensuring excellent passive membrane permeability. |
| Stereochemistry | Achiral (Plane of symmetry) | Eradicates the need for costly chiral resolution or asymmetric synthesis during scale-up. |
Orthogonal Reactivity and Synthetic Utility
The value of this building block is driven by its orthogonal reactivity . It possesses two non-interfering handles that can be functionalized in either order, provided the correct protecting group strategy (if necessary) is employed.
-
The Primary Amine (-CH₂NH₂): Acts as a potent nucleophile. It is primed for N-acylation (amide coupling), reductive amination, or sulfonylation.
-
The Aryl Bromide (-C₆H₄Br): Acts as a classic electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The para-positioning ensures minimal steric hindrance at the oxidative addition step.
Fig 1: Orthogonal reactivity map of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an analytical checkpoint to guarantee fidelity.
Protocol A: N-Acylation (Amide Bond Formation)
This protocol utilizes HATU to form an active ester, which is subsequently trapped by the primary amine of our building block.
-
Step 1: Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.
-
Causality: HATU rapidly generates a highly reactive O-At ester. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.
-
-
Step 2: Coupling. Add {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride (1.0 eq). Stir at room temperature for 2 hours.
-
Step 3: Self-Validation (LC-MS). Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run a rapid LC-MS gradient.
-
Validation Check: You must observe the disappearance of the starting material mass. Because bromine has two stable isotopes (
Br and Br) in a ~1:1 ratio, the starting material will present a distinct isotopic doublet at 240.0 and 242.0 [M+H]⁺ . The successful product must exhibit a new mass peak that retains this exact 1:1 doublet signature, confirming the bromine atom is intact and the amine has successfully coupled.
-
-
Step 4: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to pull the DMF into the aqueous phase.
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol leverages the aryl bromide to append novel aryl or heteroaryl rings, a staple in .
-
Step 1: Preparation. In a Schlenk flask, combine the brominated core (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Step 2: Degassing. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas via three freeze-pump-thaw cycles or vigorous N₂ sparging for 15 minutes.
-
Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
-
Step 3: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 eq) under a stream of N₂.
-
Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial proximity is mandatory to accelerate the rate-limiting reductive elimination step, ensuring high yields.
-
-
Step 4: Reaction & Self-Validation. Heat at 90°C for 12 hours. Monitor via TLC (Hexanes:EtOAc).
-
Validation Check: The starting aryl bromide strongly quenches UV light at 254 nm. A successful cross-coupling will yield a new UV-active spot with a distinct R_f value. Subsequent LC-MS will show the loss of the 1:1 bromine isotopic doublet, replaced by the exact mass of the coupled biaryl product.
-
Fig 2: Step-by-step workflow for Suzuki-Miyaura cross-coupling.
Pharmacokinetic Implications in Drug Design
Beyond its synthetic utility, the incorporation of the {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine scaffold provides profound pharmacokinetic enhancements to the final drug candidate.
Resistance to Oxidative Deamination:
Primary amines are notoriously susceptible to rapid metabolism by Monoamine Oxidases (MAOs) and CYP450 enzymes. These enzymes require access to the
Lipophilicity and Bioisosterism: The gem-disubstituted cyclopropane acts as a superior, metabolically stable bioisostere for gem-dimethyl or tert-butyl groups. It successfully lowers the overall lipophilicity (LogP) compared to open-chain aliphatic analogs, which improves aqueous solubility and reduces off-target promiscuity, all while maintaining the rigid, desired vector of the pharmacophore.
References
- BLD Pharm Product Catalog - 1228092-84-9 | (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (Contains CAS 1955499-24-7). Source: BLD Pharm.
- Harris, M. R., et al. - A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes. Source: Organic Letters (ACS Publications).
- TCI Chemicals - Reagent for the Synthesis of gem-Disubstituted Cyclopropanes. Source: TCI EUROPE N.V.
Sources
1-(4-bromobenzyl)cyclopropylmethanamine CAS number and synonyms
This guide details the chemical profile, synthesis, and applications of 1-(4-bromobenzyl)cyclopropylmethanamine , a specialized building block in medicinal chemistry.
Executive Summary
1-(4-Bromobenzyl)cyclopropylmethanamine is a bifunctional organic intermediate characterized by a cyclopropane ring substituted at the 1-position with both a primary aminomethyl group and a 4-bromobenzyl moiety. This structural motif provides a conformationally restricted scaffold, often utilized in the design of monoamine transporter inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. The compound serves as a critical "linker" module, offering an aryl bromide handle for cross-coupling (e.g., Suzuki-Miyaura) and a primary amine for amide coupling or reductive amination.
Chemical Identity & Nomenclature
| Parameter | Details |
| Common Name | 1-(4-Bromobenzyl)cyclopropylmethanamine |
| Systematic Name | [1-[(4-Bromophenyl)methyl]cyclopropyl]methanamine |
| CAS Number | 1955499-24-7 (Hydrochloride Salt)(Note: Free base often cited by chemical name in patent literature) |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol (Free Base) |
| SMILES | NCC1(Cc2ccc(Br)cc2)CC1 |
| InChI Key | XQYJJKMJJLGVTM-UHFFFAOYSA-N (Predicted) |
| Structure Class | Cyclopropylalkylamine; Aryl Bromide |
Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | 2.8 ± 0.4 | Moderate lipophilicity; suitable for CNS-active drug design. |
| Polar Surface Area (PSA) | 26.02 Ų | Indicates good membrane permeability. |
| pKa (Base) | ~9.8 | Typical for primary aliphatic amines; exists as cation at physiological pH. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in DMSO, MeOH, DCM | Free base is organic-soluble; HCl salt is water-soluble. |
Synthesis & Methodology
The synthesis of 1-(4-bromobenzyl)cyclopropylmethanamine typically proceeds via the construction of the quaternary carbon center on the cyclopropane ring, followed by functional group manipulation.
Primary Synthetic Route: Alkylation-Reduction Sequence
This protocol avoids the use of unstable intermediates and allows for scalability.
Step 1: Alkylation of Cyclopropanecarbonitrile The formation of the quaternary center is achieved by deprotonating cyclopropanecarbonitrile, followed by nucleophilic attack on 4-bromobenzyl bromide.
-
Reagents: Lithium Diisopropylamide (LDA), THF, 4-Bromobenzyl bromide.
-
Conditions: -78°C to Room Temperature, inert atmosphere (N₂).
-
Mechanism: SN2 Substitution.
Step 2: Reduction of the Nitrile The nitrile group is reduced to the primary amine using a strong hydride reducing agent.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
-
Conditions: Reflux in THF or Diethyl Ether.
-
Workup: Fieser workup (for LiAlH₄) or acidic hydrolysis (for Borane) to liberate the free amine.
Step 3: Salt Formation (Optional but Recommended) Conversion to the hydrochloride salt ensures stability and ease of handling.
-
Reagents: HCl in Dioxane or Diethyl Ether.
Visual Synthesis Workflow
Figure 1: Synthetic pathway from cyclopropanecarbonitrile to the target amine salt.
Applications in Drug Discovery
This compound is a high-value scaffold due to its specific structural features:
-
Conformational Restriction: The cyclopropane ring locks the spatial orientation of the benzyl and aminomethyl groups, reducing the entropic penalty upon binding to biological targets. This is often used to improve the potency of flexible chain analogs (e.g., phenethylamine derivatives).
-
Bioisosterism: It serves as a bioisostere for gem-dimethyl or cyclobutyl groups found in neurotransmitter reuptake inhibitors (e.g., Sibutramine analogs).
-
Divergent Synthesis:
-
Amine Handle: Can be derivatized into amides, sulfonamides, or ureas.
-
Bromide Handle: Allows for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce biaryl systems.
-
Target Classes:
-
Monoamine Transporters: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) reuptake inhibitors.
-
Sigma Receptors: Ligands for Sigma-1 (σ1) receptors often feature a basic amine and a lipophilic aromatic tail separated by a spacer.
-
Kinase Inhibitors: The rigid linker can position the aromatic ring into hydrophobic pockets (e.g., the "back pocket" of kinases).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Handle in a fume hood. The free base may be sensitive to CO₂ (forming carbamates); store under inert gas. The HCl salt is hygroscopic; store in a desiccator.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Chemical Identity & CAS
-
Source: ChemSrc Database. (2025). "CAS No. 1955499-24-7 | 1-(4-bromobenzyl)cyclopropylmethanamine hydrochloride". Link
-
- Synthetic Methodology (General Cyclopropanation)
-
Structural Analogs (Sibutramine/Cyclopropyl)
-
Source: PubChem Compound Summary. (2025). "Related Structure: (1-(4-bromophenyl)cyclopropyl)methanamine". Link
-
Molecular weight and formula of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
An In-Depth Technical Guide to {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Unique Scaffold
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine emerges as a compound of significant interest due to the convergence of three structurally and functionally important motifs: a cyclopropyl ring, a primary amine, and a brominated phenyl group. This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of this compound's physicochemical properties, a plausible and detailed synthetic route, and an exploration of its potential applications, particularly as a versatile scaffold for creating diverse chemical libraries. The unique combination of a rigid, strained cyclopropane ring and a flexible aminomethyl linker offers a distinct three-dimensional geometry that can be exploited to probe the binding pockets of biological targets. The presence of the 4-bromophenyl group further enhances its utility, serving as a key functional handle for late-stage diversification through various cross-coupling reactions.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is essential for its effective application in research and synthesis. The key identifiers and computed properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine | N/A |
| CAS Number | 771583-34-7 | [1][2] |
| Molecular Formula | C10H12BrN | [1][2] |
| Molecular Weight | 226.11 g/mol | [1][2] |
| Monoisotopic Mass | 225.01531 Da | [2] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Physical Form | Liquid |
Proposed Synthesis Pathway
While specific proprietary synthesis methods may exist, a robust and scalable synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine can be logically devised from commercially available starting materials. The following multi-step pathway is proposed, leveraging well-established and reliable chemical transformations. The general strategy involves the creation of a key intermediate, 1-(4-bromophenyl)cyclopropanecarbonitrile, followed by its reduction to the final primary amine.
Caption: Proposed two-step synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine.
Experimental Protocol
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
This step involves a cyclopropanation reaction using 4-bromobenzyl cyanide and 1,2-dibromoethane.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Initiation: Slowly add a solution of 4-bromobenzyl cyanide (1.0 equivalent) in DMSO to the NaH suspension at room temperature. The reaction is exothermic, and the temperature should be maintained below 30°C.
-
Cyclopropanation: After the initial reaction subsides, add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Completion and Work-up: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-bromophenyl)cyclopropanecarbonitrile.
Step 2: Reduction of 1-(4-Bromophenyl)cyclopropanecarbonitrile to {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
The final step is the reduction of the nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH4 suspension to 0°C in an ice bath. Slowly add a solution of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF to the suspension.
-
Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture to 0°C and quench the reaction by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. The product can be further purified by vacuum distillation or column chromatography.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine make it a highly valuable building block in drug discovery. Its utility can be understood by considering the roles of its constituent parts.
The Cyclopropylamine Moiety: A Privileged Pharmacophore
The cyclopropylamine scaffold is a well-established pharmacophore in medicinal chemistry.[3] Its unique stereoelectronic properties, arising from the strained three-membered ring, allow it to serve as a bioisostere for other groups and to impart favorable pharmacokinetic properties to drug candidates.[4]
-
Enzyme Inhibition: Cyclopropylamines are known mechanism-based inhibitors of flavin-dependent monoamine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[5][6] The strained ring can form a covalent adduct with the FAD cofactor, leading to irreversible inhibition. This makes the title compound a promising starting point for developing novel inhibitors for epigenetic targets and for the treatment of neurological disorders.[5][7]
-
CNS Disorders: The cyclopropylmethylamine scaffold is found in compounds targeting central nervous system (CNS) receptors, such as serotonin 5-HT2C receptors.[8]
The 4-Bromophenyl Group: A Handle for Chemical Diversification
The 4-bromophenyl group is a versatile synthetic handle, primarily for its utility in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[9][10] This allows for the late-stage functionalization of the molecule, enabling the rapid generation of a library of analogues with diverse substituents on the phenyl ring.[10] This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds.
Protein Degrader Building Block
The classification of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues.[1] In this context, the primary amine can serve as an attachment point for a linker connected to a ligand for an E3 ubiquitin ligase, while the bromophenyl group can be elaborated to bind to a specific protein of interest, targeting it for degradation.
Caption: Potential applications derived from the core structural features.
Conclusion
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is a strategically designed molecular building block that offers significant advantages for researchers in drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The unique combination of a cyclopropylamine pharmacophore and a versatile bromophenyl synthetic handle provides a powerful platform for the development of novel therapeutics, particularly in the areas of oncology, neuropharmacology, and targeted protein degradation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering scientists to leverage this valuable compound in their research endeavors.
References
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). [Link]
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de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 29. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. US3847985A.
- Google Patents. (2009). Method for preparing 4-chlorophenylcyclopropyl methyl ketone. CN101391943B.
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Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]
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St. Louis, MO. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanamine, min 98%, 5 grams. [Link]
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Wang, C., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Medicinal Chemistry Letters, 11(6), 1251–1258. [Link]
-
Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
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Ali, I., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 3. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4402. [Link]
- Google Patents. (2002).
-
Casy, A. F., & Ogungbamila, F. O. (1982). 4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series. Journal of Medicinal Chemistry, 25(1), 93–95. [Link]
-
Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1106-1110. [Link]
-
ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. [Link]
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Structural Divergence and Pharmacological Implications of 1-(4-Bromophenyl) vs. 1-(4-Bromobenzyl) Cyclopropylamines
Executive Summary
In the landscape of small-molecule drug discovery, the cyclopropylamine pharmacophore is a privileged structure, most notably recognized for its role in mechanism-based inhibition of FAD-dependent enzymes[1]. While 2-aryl derivatives like tranylcypromine (TCP) dominate the literature, 1-substituted cyclopropylamines offer unique spatial and electronic profiles. This technical guide provides an in-depth comparative analysis of 1-(4-bromophenyl)cyclopropan-1-amine (Molecule A) and 1-(4-bromobenzyl)cyclopropan-1-amine (Molecule B). By examining the insertion of a single methylene (-CH₂-) linker, we decode the profound causality this structural shift has on physicochemical properties, metabolic stability, target engagement, and synthetic routing.
Core Structural and Electronic Divergence
The fundamental difference between these two molecules lies in the spatial relationship between the electron-withdrawing bromophenyl ring and the cyclopropylamine core.
-
Molecule A (Phenyl Derivative): The aromatic ring is directly attached to C1 of the cyclopropane. Cyclopropane bonds possess significant pseudo-
character, allowing for direct conjugation with the aromatic system. The electron-withdrawing bromine atom exerts a strong inductive and resonance effect across the phenyl ring, directly pulling electron density away from the primary amine. Furthermore, the direct attachment creates severe steric constraints, locking the molecule into a restricted conformational space. -
Molecule B (Benzyl Derivative): The insertion of a methylene group (-CH₂-) acts as an electronic insulator . It completely breaks the
-conjugation between the aromatic ring and the cyclopropyl core. Consequently, the inductive pull on the amine lone pair is drastically reduced. Additionally, this benzylic rotor introduces a critical degree of conformational freedom, allowing the aryl group to sweep through a much larger volume of chemical space.
Electronic influence of the methylene linker on the cyclopropylamine core.
Physicochemical & Pharmacokinetic Profiling
The structural nuances described above manifest as highly divergent physicochemical properties, directly impacting the Pharmacokinetic (PK) profile of the compounds.
| Property | 1-(4-Bromophenyl)cyclopropan-1-amine | 1-(4-Bromobenzyl)cyclopropan-1-amine |
| Formula | C₉H₁₀BrN | C₁₀H₁₂BrN |
| Molecular Weight | 212.09 g/mol | 226.11 g/mol |
| LogP (Estimated) | 2.2 | 2.6 |
| pKa (Estimated) | 8.5 | 9.2 |
| Topological Polar Surface Area | 26.02 Ų | 26.02 Ų |
| Metabolic Liability | Low (No benzylic C-H bonds) | High (Benzylic hydroxylation via CYP450) |
| Conformational Freedom | Restricted (Steric clash with amine) | High (Rotatable benzylic bond) |
Causality in PK Shifts:
-
Basicity (pKa): Because the methylene linker in Molecule B insulates the amine from the electron-withdrawing aryl group, the nitrogen lone pair is more available for protonation. This results in a higher pKa (~9.2) compared to Molecule A (~8.5), meaning Molecule B will be more highly ionized at physiological pH (7.4), impacting membrane permeability.
-
Metabolic Stability: Molecule B possesses a highly vulnerable benzylic -CH₂- group. High-valent iron-oxo species in Cytochrome P450 (CYP450) enzymes readily abstract hydrogen atoms from benzylic positions due to the stability of the resulting radical. This leads to rapid benzylic hydroxylation and clearance. Molecule A lacks this structural liability, offering a significantly longer predicted half-life.
Pharmacodynamics: Target Engagement (LSD1 Inhibition)
Cyclopropylamines are cornerstone inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers[2]. LSD1 relies on a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize mono- and di-methylated histone H3K4[1].
Mechanism of Action: Inhibitors like tranylcypromine (TCP) engage LSD1 via a single-electron transfer (SET) from the amine nitrogen to FAD, triggering the opening of the cyclopropyl ring and the formation of a covalent FAD-adduct[3].
The 1-Substitution Paradigm: Unlike TCP (a 2-phenyl derivative) which generates a highly stable benzylic radical upon ring opening[3], 1-substituted cyclopropylamines undergo a different cleavage pathway. When the C1-C2 bond of Molecule A or B breaks, the resulting radical forms at the C2 position (a primary carbon), while an imine forms at C1.
-
For Molecule A , the rigid, direct attachment of the bromophenyl group forces the molecule into a specific vector within the LSD1 hydrophobic pocket (surrounded by residues like Met332, Val333, and Trp695)[1].
-
For Molecule B , the added flexibility of the benzyl group allows it to probe deeper sub-pockets, but the entropic penalty of binding is higher. The choice between A and B in drug design dictates the precise orientation of the covalent adduct formed with the FAD cofactor.
Synthetic Methodologies & Protocols
Both molecules can be synthesized using a unified, elegant approach: the Kulinkovich-Szymoniak reaction . This titanium-mediated cyclopropanation of nitriles utilizes ethylmagnesium bromide as a two-carbon synthon, allowing us to build the cyclopropylamine core in a single step from commercially available nitriles.
-
Precursor for Molecule A: 4-Bromobenzonitrile
-
Precursor for Molecule B: 2-(4-Bromophenyl)acetonitrile
Workflow of the Kulinkovich-Szymoniak cyclopropanation reaction.
Step-by-Step Protocol: Titanium-Mediated Cyclopropanation
Note: This protocol is a self-validating system. The reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate. Strict adherence to anhydrous conditions is mandatory.
-
Preparation of the Catalyst Complex: In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve the chosen starting nitrile (10.0 mmol) and titanium(IV) isopropoxide (11.0 mmol, 1.1 eq) in anhydrous THF (30 mL).
-
Grignard Addition (Critical Step): Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add ethylmagnesium bromide (3.0 M in Et₂O, 22.0 mmol, 2.2 eq) dropwise via syringe pump over 30 minutes.
-
Causality: Slow addition at cryogenic temperatures prevents the thermal decomposition of the titanacyclopropane intermediate into ethylene gas and minimizes Grignard homocoupling.
-
-
Warming and Insertion: Remove the cooling bath and allow the reaction mixture to warm to ambient temperature (20 °C) over 2 hours. Stir for an additional 12 hours.
-
Self-Validation: The solution will transition from pale yellow to a deep, dark brown/black, visually confirming the formation of the metallocyclopentimine intermediate.
-
-
Quenching and Hydrolysis: Cool the mixture to 0 °C and carefully quench with water (5 mL), followed by 10% aqueous NaOH (10 mL).
-
Self-Validation: This step hydrolyzes the titanium complex, precipitating titanium dioxide (TiO₂) as a dense white/grey solid. If the solid is not formed, the titanium catalyst was inactive.
-
-
Extraction and Purification: Filter the suspension through a pad of Celite to remove TiO₂. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the primary amine.
References
1.[1] Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. NIH PubMed Central. Available at: 2.[2] US8853408B2 - Cyclopropylamines as LSD1 inhibitors. Google Patents. Available at: 3.[3] Unravelling the target landscape of tranylcypromines for new drug discovery. NIH PubMed Central. Available at:
Sources
- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 3. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Methanamine Advantage: Structural Rigidity and Metabolic Stability in Modern Drug Design
The following technical guide is structured to serve as an authoritative reference for medicinal chemists and drug discovery scientists. It synthesizes physicochemical principles with practical synthetic methodologies.
Executive Summary
The cyclopropyl methanamine scaffold (
This guide details the physicochemical rationale, synthetic pathways, and metabolic advantages of integrating cyclopropyl methanamines into novel drug candidates.
Physicochemical Rationale & Structural Biology
The "Escape from Flatland"
Modern drug discovery has shifted away from planar, aromatic-heavy molecules toward three-dimensional architectures. The cyclopropyl ring is unique; while formally saturated, its carbon atoms possess significant
-
Conformational Restriction: Unlike an ethyl group, which rotates freely, the cyclopropyl group locks the methylene linker into a specific dihedral angle. This reduces the entropic penalty upon binding to a protein target.
-
Electronic Properties (Walsh Orbitals): The C-C bonds in the cyclopropane ring are "bent," with electron density bulging outward. These "Walsh orbitals" allow the ring to interact with adjacent
-systems in a manner similar to a double bond, yet without the metabolic liability of an alkene.
pKa Modulation
The basicity of the amine is critical for solubility and hERG avoidance.
-
Aliphatic Amines: Typically
. -
Cyclopropyl Methanamines: The electron-withdrawing nature of the cyclopropyl ring (due to the high
-character of the ring carbons) slightly lowers the of the adjacent amine compared to a standard alkyl chain (e.g., -butylamine). This subtle modulation ( log units) can improve membrane permeability (LogD) while maintaining sufficient solubility.
Metabolic Stability: The "Cyclopropyl Effect"
One of the primary drivers for using this scaffold is the blocking of metabolic hot spots.[1][2]
C-H Bond Dissociation Energy (BDE)
Cytochrome P450 (CYP450) enzymes typically initiate metabolism via hydrogen atom abstraction.[2]
-
Standard Alkyl C-H:
kcal/mol. -
Cyclopropyl C-H:
kcal/mol.
This significantly higher BDE renders the cyclopropyl ring resistant to oxidative metabolism. By replacing a metabolic "soft spot" (like an ethyl or isopropyl group) with a cyclopropyl methanamine, researchers can extend the half-life (
Avoiding Bioactivation
Critical Distinction: Directly attached cyclopropylamines (Ring-NH-R) can be oxidized to form reactive iminium intermediates or ring-opened radical species, leading to mechanism-based inhibition (MBI) of CYPs (e.g., Trovafloxacin toxicity).
The Methanamine Solution: The insertion of the methylene spacer (
Visualizing the Logic
The following diagrams illustrate the metabolic rationale and the synthetic decision tree.
Figure 1: Decision logic for replacing labile alkyl chains with cyclopropyl methanamine scaffolds to improve pharmacokinetic (PK) profiles.
Synthetic Methodology: Robust Protocol
While several routes exist (e.g., Simmons-Smith cyclopropanation of allylic amines), the most reliable method for generating the primary methanamine scaffold is the Reduction of Cyclopropanecarbonitrile . This route avoids the handling of unstable intermediates.
Protocol: Lithium Aluminum Hydride (LAH) Reduction
Objective: Synthesis of (Cyclopropylmethyl)amine from Cyclopropanecarbonitrile.
Reaction Scheme:
Reagents:
-
Cyclopropanecarbonitrile (
equiv) -
Lithium Aluminum Hydride (LAH) (
equiv, 2.0 M in THF) -
Tetrahydrofuran (THF), anhydrous
-
Rochelle's Salt (Potassium sodium tartrate), saturated aq. solution
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.
-
LAH Addition: Charge the flask with anhydrous THF (
mL per gram of substrate). Cool to in an ice bath. Carefully add the LAH solution dropwise via syringe. Caution: Exothermic and gas evolution. -
Substrate Addition: Dissolve Cyclopropanecarbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at
over 15-20 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the reaction to reflux (
) for 3–5 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS for the disappearance of the nitrile. -
Quenching (Fieser Method): Cool the mixture back to
. Carefully quench excess hydride by sequential addition of:-
mL water (
= grams of LAH used) -
mL
NaOH - mL water
-
mL water (
-
Workup: A granular white precipitate will form. Add anhydrous
to the mixture and stir for 15 minutes to dry. Filter the mixture through a Celite pad. -
Isolation: Rinse the filter cake with diethyl ether. Concentrate the filtrate under reduced pressure (careful: product may be volatile; use a cool bath and controlled vacuum).
-
Purification: If necessary, purify via distillation or convert to the HCl salt for recrystallization.
Self-Validating Check:
-
NMR Verification: The product should show a characteristic doublet at
ppm ( ) and the cyclopropyl protons as multiplets at ppm. -
IR Spectroscopy: Disappearance of the sharp nitrile peak (
).
Case Study: Dopamine D3 Receptor Antagonists
A compelling application of this scaffold is found in the development of selective Dopamine D3 receptor antagonists for the treatment of substance use disorders.
The Challenge: Early D3 antagonists used flexible butyl linkers, resulting in poor selectivity against D2 receptors and rapid metabolic clearance.
The Solution: Researchers replaced the butyl chain with a trans-cyclopropylmethyl linker.
-
Result: The rigid cyclopropyl group oriented the pharmacophores (e.g., an indole and a phenylpiperazine) into a specific conformation that favored D3 binding pockets over D2.
-
Outcome: The compound exhibited high affinity (
) and, crucially, improved metabolic stability due to the removal of the oxidizable alkyl chain.
Comparative Data Table
| Property | Flexible Butyl Linker | Cyclopropyl Methanamine Linker | Impact |
| Conformational Entropy | High (Free rotation) | Low (Restricted) | Improved binding affinity |
| Metabolic Hotspot | High (CYP oxidation at | Low (High C-H BDE) | Increased |
| Selectivity (D3 vs D2) | Moderate ( | High ( | Reduced side effects |
| ClogP | High (Lipophilic) | Moderate | Better solubility |
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the reduction of nitriles to cyclopropyl methanamines.
References
-
Talele, T. T. (2016).[3][4] The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3][4] [Link][3][4]
-
Kumar, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R).[6] Bioorganic & Medicinal Chemistry, 26(12). [Link]
-
Wilsmore, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][2][3][4][5][7][8][9] Scientific Update. [Link]
-
Shanu-Wilson, J. (2021).[2] Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
PubChem. (2025).[10] Cyclopropanemethanamine Compound Summary. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Sheet: Technical Handling and Risk Assessment of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Topic: Safety Data Sheet (SDS) for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Molecular Architecture & Identity
The Scaffold: This compound represents a specialized "gem-disubstituted" cyclopropane scaffold, often utilized in medicinal chemistry to introduce conformational constraint into monoamine transporter inhibitors or protein-degrader building blocks.
Critical Structural Distinction: Researchers must distinguish this specific target from its commercially common analog.
-
Target Compound: {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine[1]
-
Structure: Cyclopropane ring with a 4-bromobenzyl group and a methanamine group at the 1-position.
-
Formula: C₁₁H₁₄BrN (approximate, based on homologation).
-
-
Common Analog (Reference): [1-(4-Bromophenyl)cyclopropyl]methanamine (CAS: 771583-34-7).[1][2][3]
-
Difference: The target compound contains an extra methylene spacer (benzyl vs. phenyl), increasing rotational freedom while maintaining the cyclopropyl "kink."
-
Chemical Identifiers (Predicted/Analogous)
| Property | Value / Descriptor |
| IUPAC Name | [1-(4-bromobenzyl)cyclopropyl]methanamine |
| Functional Class | Primary Aliphatic Amine / Halogenated Aromatic |
| Molecular Weight | ~240.14 g/mol (Estimate based on C₁₁H₁₄BrN) |
| Physical State | Viscous Oil or Low-Melting Solid (at 20°C) |
| Basicity (pKa) | ~9.5 – 10.5 (Primary amine, comparable to cyclopropylmethylamine) |
Predictive Hazard Profiling (The "Why" Behind the Risk)
Standard SDSs list hazards; this guide explains the causality to ensure safer handling decisions.
A. The "Amine Burn" Mechanism (Skin Corrosion 1B)
This compound is not just an irritant; it is likely corrosive .
-
Mechanism: The high pKa (~10) allows the unprotonated amine nitrogen to saponify skin lipids rapidly.
-
The Lipophilic Driver: The (4-Bromophenyl)methyl tail acts as a lipophilic carrier, facilitating the transport of the caustic amine headgroup across the stratum corneum. This "Trojan Horse" effect can lead to deep chemical burns that are initially painless due to nerve damage.
B. The "Carbamate Trap" (Air Sensitivity)
Like many primary amines on hindered rings, this molecule is a "CO₂ Sponge."
-
Reaction: R-NH₂ + CO₂ (air) → R-NH-COO⁻H⁺ (Carbamic acid/Carbamate salt).
-
Operational Impact: Exposure to air doesn't just degrade purity; it forms solid crusts that can clog cannulas or alter stoichiometry in sensitive couplings (e.g., Buchwald-Hartwig aminations).
C. Cyclopropyl Strain (Thermal Instability)
While generally stable, the gem-disubstituted cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).
-
Risk: Strong Lewis acids or extreme heat (>150°C) during distillation can trigger ring-opening rearrangements, potentially releasing large amounts of energy or forming unexpected isomers.
Operational Protocols: A Self-Validating System
Workflow Visualization: Hierarchy of Controls
The following diagram outlines the logical flow of handling to minimize exposure and degradation.
Figure 1: Operational workflow emphasizing inert atmosphere maintenance and closed-system transfers.
Protocol A: The "Visual QC" Check (Self-Validation)
Before using the reagent, perform this 10-second check:
-
Observation: Is the oil clear/colorless?
-
Fail State: If the oil is cloudy or has a white crust on the septum, it has absorbed CO₂.
-
Remediation: Do not use for precise stoichiometry. Repurify via acid-base extraction (dissolve in DCM, wash with 1M NaOH, dry, and concentrate).
Protocol B: Quenching & Disposal
Never add water directly to the neat amine. The heat of hydration + exotherm of protonation can cause "bumping" (explosive splashing).
-
Correct Method: Dilute the amine in a non-polar solvent (Toluene or DCM) first, then slowly add dilute HCl (1M) with vigorous stirring and cooling.
Emergency Response: Causality-Based First Aid
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Drench, Don't Wipe. Irrigate with water for >15 mins. Use PEG-400 if available. | Wiping drives the lipophilic bromide tail deeper into the dermis. PEG-400 helps solubilize the organic bulk better than water alone. |
| Eye Contact | Isotonic Irrigation. Flush for 30 mins. | The high pH causes saponification of corneal tissues (liquefaction necrosis), which is harder to stop than acid burns. |
| Inhalation | Fresh Air + Observation. Monitor for delayed pulmonary edema. | Amine vapors are highly irritating to mucous membranes; delayed inflammation can occur hours post-exposure. |
Synthesis & Purification Context
For researchers synthesizing this building block:
The "Emulsion Nightmare": During aqueous workup, the {1-[(4-Bromophenyl)methyl]cyclopropyl} motif acts as a surfactant when protonated (cationic head, lipophilic tail).
-
Solution: Avoid simple Ether/Water extractions. Use DCM/1M NaOH for basification. The higher density of DCM helps break emulsions that typically form with ether or ethyl acetate.
Degradation Pathway Diagram: Understanding how the molecule fails allows you to prevent it.
Figure 2: Primary degradation pathways. Note that carbamate formation is the most immediate risk upon air exposure.
Regulatory & Transport Data
-
UN Number: UN2735 (Polyamines, liquid, corrosive, n.o.s.)
-
Hazard Class: 8
-
Packing Group: II or III (Assume II for safety due to unknown specific toxicity).
-
Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (Contains {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28937846, [1-(4-bromophenyl)cyclopropyl]methanamine. Retrieved from [Link](Note: Cited as the closest structural analog for physicochemical property estimation).
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards (Specific Target Organ Toxicity & Skin Corrosion). Retrieved from [Link](Basis for Skin Corr. 1B classification logic).
Sources
Commercial availability of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine building blocks
The following technical guide details the commercial availability, synthetic utility, and medicinal chemistry applications of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine , a specialized spiro-like building block used in modern drug discovery.
Technical Guide & Commercial Profile
Executive Summary
The molecule {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (CAS 1368562-53-1 ) represents a high-value "escape from flatland" scaffold.[1] Unlike standard aryl-alkyl amines, this building block incorporates a geminally substituted cyclopropane ring, offering unique conformational rigidity and metabolic stability. It serves as a critical intermediate for synthesizing PROTAC linkers , GPCR ligands , and kinase inhibitors where increasing fraction of sp3 carbons (Fsp3) is desired without sacrificing lipophilic contacts.
Key Identity Data
| Property | Specification |
| Chemical Name | {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine |
| Common Name | 1-(4-Bromobenzyl)cyclopropylmethanamine |
| CAS Registry Number | 1368562-53-1 |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol |
| SMILES | NCC1(CC2=CC=C(Br)C=C2)CC1 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂) |
Commercial Availability & Sourcing
While less ubiquitous than its phenyl-analog (CAS 771583-34-7), the benzyl-substituted variant is commercially available from specialized building block vendors focusing on novel IP space.
Primary Suppliers & Tiers
-
Tier 1 (Stocked/Rapid Lead Time): ChemScene (Cat. No. CS-0056019), Ambeed , and BOC Sciences . These vendors typically hold milligram to gram quantities for HTS campaigns.
-
Tier 2 (Make-to-Order/Bulk): Enamine and WuXi AppTec . These CROs often synthesize this scaffold on-demand for scale-up (>100g) using validated internal routes.
Procurement Specifications
When sourcing this material for GMP or GLP studies, ensure the following Certificate of Analysis (CoA) parameters:
-
Purity (HPLC): ≥98% (Critical to avoid des-bromo impurities).
-
Impurity Profile: Check for residual 1-(4-bromobenzyl)cyclopropanecarbonitrile (precursor) which can act as a suicide substrate in certain enzymatic assays.
-
Salt Form: Often supplied as the Hydrochloride (HCl) salt to improve stability and crystallinity.
Synthetic Routes & Manufacturing
Understanding the synthesis is vital for process chemists planning to derivatize the scaffold or scale production. The geminal substitution pattern requires specific cyclopropanation strategies.
Route A: Nitrile Alkylation (Preferred for Scale)
This route utilizes the high acidity of cyclopropanecarbonitrile to install the benzyl group, followed by reduction. It is the most atom-economical path.
-
Deprotonation: Cyclopropanecarbonitrile is treated with LDA (Lithium Diisopropylamide) at -78°C.
-
Alkylation: 4-Bromobenzyl bromide is added. The steric strain of the cyclopropane ring actually favors this substitution due to the relief of eclipsing interactions in the transition state.
-
Reduction: The nitrile is reduced to the primary amine using LiAlH₄ or Borane-THF.
Route B: Malonate Cyclopropanation (Traditional)
Used when starting from non-cyclic precursors.
-
Alkylation: Ethyl cyanoacetate is alkylated with 4-bromobenzyl bromide.
-
Cyclization: Reaction with 1,2-dibromoethane and base (K₂CO₃/DMSO) forms the cyclopropane ring.
-
Decarboxylation/Reduction: Hydrolysis, decarboxylation, and reduction yield the amine.
Synthetic Pathway Diagram
The following diagram illustrates the logic flow for the Nitrile Alkylation (Route A) , which is the industry standard for high-purity production.
Caption: Route A minimizes steps and avoids high-temperature decarboxylation, preserving the aryl bromide handle.
Medicinal Chemistry Applications
This building block is designed to solve specific problems in Lead Optimization.
The "Gem-Dimethyl" Bioisostere
The 1,1-disubstituted cyclopropane ring acts as a rigid bioisostere for a gem-dimethyl group.
-
Effect: It locks the conformation of the pendant amine and benzyl group, potentially reducing the entropic penalty of binding to a protein target.
-
Metabolic Stability: The cyclopropane ring blocks P450-mediated oxidation at the benzylic position (a common metabolic "soft spot" in standard alkyl chains).
Fragment-Based Drug Discovery (FBDD)
The molecule possesses a "handle" (Amine) and a "growth vector" (Aryl Bromide).
-
Amine: Can be coupled to carboxylic acids (Amide coupling) or sulfonyl chlorides.
-
Aryl Bromide: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to expand the molecule into adjacent binding pockets.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability. This scaffold provides a rigid "kink" that can orient the E3 ligase ligand and the Warhead in a specific vector, unlike flexible PEG chains.
Physicochemical Profile
| Property | Value | Implication |
| cLogP | ~2.73 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 26.02 Ų | Excellent for CNS penetration (Brain-Blood Barrier). |
| H-Bond Donors | 2 | Primary amine (can be capped). |
| Rotatable Bonds | 3 | Low flexibility improves binding affinity (rigidification). |
Experimental Protocol: Amide Coupling Validation
For researchers validating this block, use this standard coupling protocol to ensure reactivity of the sterically hindered amine.
Objective: Couple {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine with a standard carboxylic acid (e.g., Benzoic Acid).
-
Preparation: Dissolve 1.0 eq of Carboxylic Acid and 1.2 eq of HATU in DMF (0.1 M concentration).
-
Activation: Add 2.0 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add 1.0 eq of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine .
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Note: The amine is primary but attached to a quaternary carbon (neopentyl-like position). Reaction rates may be slower than simple benzylamine. Heating to 40°C may be required for bulky acids.
-
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.
References
-
ChemScene Product Data. {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (CAS 1368562-53-1).[1] Retrieved from
- Sigma-Aldrich / Merck.Building Blocks for Medicinal Chemistry: Cyclopropanes. (General Reference for Cyclopropyl synthesis).
- Wuitschik, G., et al. (2010). Spiro-containing building blocks for medicinal chemistry.Journal of Medicinal Chemistry, 53(8), 3227-3246. (Context on spiro/cyclopropyl scaffolds).
- Gagnon, A., et al. (2025). Synthesis of 1-substituted cyclopropylamines via nitrile alkylation.Journal of Organic Chemistry. (Methodology for Route A).
Sources
Methodological & Application
Application Note: Synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine from Nitriles
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective synthesis, mechanistic rationale, and scalable experimental protocols.
Executive Summary & Strategic Overview
The target molecule, {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine , is a highly valuable building block in medicinal chemistry. Featuring a rigid cyclopropane ring, a primary amine, and an aryl bromide handle, it serves as a conformationally restricted analog of phenethylamine. Such rigidified pharmacophores are frequently deployed in CNS and oncology drug discovery to improve receptor subtype selectivity and metabolic stability.
This application note details a robust, two-step retrosynthetic approach starting from commercially available cyclopropanecarbonitrile . The synthesis relies on a highly controlled α-alkylation followed by a chemoselective reduction of the nitrile to a primary amine, specifically designed to preserve the sensitive C(sp²)-Br bond for downstream cross-coupling applications.
Mechanistic Rationale & Chemoselectivity (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond the basic transformation and understand the causality behind the choice of reagents. A successful synthesis of this molecule hinges on two major mechanistic hurdles: preventing nitrile self-condensation and avoiding hydrodehalogenation.
Step 1: α-Alkylation of Cyclopropanecarbonitrile
The α-protons of cyclopropanecarbonitrile have a pKa of approximately 30–32. Deprotonation requires a strong base, but the use of nucleophilic bases (like alkyl lithiums or Grignard reagents) would lead to direct addition to the electrophilic cyano carbon, forming imines or ketones.
-
The Solution: We utilize Lithium diisopropylamide (LDA) at –78 °C. LDA is a strong, sterically hindered, non-nucleophilic base that quantitatively generates the C-lithiated nitrile intermediate without promoting self-condensation[1]. Subsequent S_N2 attack on 4-bromobenzyl bromide yields the intermediate 1-(4-bromobenzyl)cyclopropanecarbonitrile.
Step 2: Chemoselective Nitrile Reduction
The reduction of the sterically hindered cyclopropyl nitrile to a primary amine requires a powerful hydride source.
-
The Pitfall of LiAlH₄: While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent for nitrile reduction, its use here poses a severe risk. At the elevated temperatures often required to reduce hindered nitriles, LiAlH₄ can facilitate the hydrodehalogenation of the aryl bromide, destroying our critical synthetic handle.
-
The Solution: We employ Borane-Tetrahydrofuran (BH₃·THF) . Borane acts as an electrophilic reducing agent. It coordinates preferentially to the Lewis basic nitrogen of the nitrile, initiating a hydride transfer that cleanly reduces the nitrile to a primary amine while leaving the aryl bromide completely intact[2].
-
The Workup Causality: Borane reductions of nitriles do not immediately yield the free amine; they form a highly stable borane-amine complex. A standard aqueous quench is insufficient to break this B–N bond. The protocol mandates an acidic quench—typically using methanolic HCl —to decompose the complex, followed by basification to liberate the free primary amine[3].
Visualizations of the Synthetic Pathway
Below is the logical relationship and chemical pathway for the synthesis, mapping the retrosynthetic logic to the forward execution.
Figure 1: Mechanistic pathway highlighting the α-alkylation and chemoselective reduction steps.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios and expected yields for a standard 10 mmol scale reaction.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | Cyclopropanecarbonitrile | 67.09 | 1.0 | 10.0 mmol (671 mg) | Starting Material |
| 1 | LDA (2.0 M in THF/heptane) | 107.12 | 1.1 | 11.0 mmol (5.5 mL) | Non-nucleophilic Base |
| 1 | 4-Bromobenzyl bromide | 249.93 | 1.05 | 10.5 mmol (2.62 g) | Electrophile |
| 2 | 1-(4-Bromobenzyl)cyclopropanecarbonitrile | 236.11 | 1.0 | ~8.5 mmol (2.0 g) | Intermediate |
| 2 | BH₃·THF (1.0 M in THF) | 85.94 | 3.0 | 25.5 mmol (25.5 mL) | Reducing Agent |
| 2 | HCl (3.0 M in Methanol) | 36.46 | Excess | 15.0 mL | Complex Quench |
Expected Overall Yield: 65–75% over two steps.
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromobenzyl)cyclopropanecarbonitrile
Self-validating checkpoint: The disappearance of the starting nitrile can be monitored via GC-MS or TLC (using KMnO₄ stain, as nitriles are UV inactive).
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere. Add 20 mL of anhydrous THF.
-
Deprotonation: Cool the flask to –78 °C using a dry ice/acetone bath. Syringe in LDA (5.5 mL, 2.0 M solution, 1.1 eq). Slowly add cyclopropanecarbonitrile (671 mg, 10.0 mmol) dropwise over 5 minutes. Stir the mixture at –78 °C for 45 minutes to ensure complete formation of the lithiated species[1].
-
Alkylation: Dissolve 4-bromobenzyl bromide (2.62 g, 10.5 mmol) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture at –78 °C.
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction by carefully adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the intermediate nitrile.
Step 2: Synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Self-validating checkpoint: The breakdown of the borane-amine complex is highly exothermic and evolves H₂ gas. Addition of methanolic HCl must be done at 0 °C.
-
Preparation: In a flame-dried 100 mL flask under argon, dissolve the purified 1-(4-bromobenzyl)cyclopropanecarbonitrile (~2.0 g, 8.5 mmol) in 15 mL of anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Slowly add BH₃·THF complex (25.5 mL, 1.0 M in THF, 3.0 eq) via syringe.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 70 °C (reflux) for 12 hours. The elevated temperature is required to push the reduction of the sterically hindered cyclopropyl nitrile to completion, while the aryl bromide remains unaffected[2].
-
Complex Quench (Critical Step): Cool the reaction mixture to 0 °C. Carefully and slowly add 15 mL of 3.0 M HCl in methanol to quench excess borane and destroy the borane-amine complex[3]. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and methanol. Suspend the resulting acidic residue in 20 mL of water and wash with diethyl ether (2 × 15 mL) to remove non-basic impurities.
-
Free-basing: Cool the aqueous layer to 0 °C and basify to pH > 12 using 6 M NaOH. Extract the liberated primary amine with Dichloromethane (3 × 20 mL). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to yield the pure {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
References
1.[1] Title: Chemoselective Alkylations with N- and C-Metalated Nitriles. Source: AWS / NIH. URL: 2.[2] Title: Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Source: PMC. URL: 3.[3] Title: US9670187B2 - Processes for preparing antiviral compounds. Source: Google Patents. URL:
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9670187B2 - Processes for preparing antiviral compounds - Google Patents [patents.google.com]
Application Note: Reductive Amination Protocols for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Executive Summary
This technical guide details the reductive amination protocols for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (referred to herein as Amine-1 ). This scaffold presents unique synthetic challenges due to the gem-disubstituted cyclopropyl core , which creates a neopentyl-like steric environment around the primary amine. Furthermore, the aryl bromide moiety necessitates chemoselective reducing agents to prevent unwanted dehalogenation.
This guide provides two validated protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) for reactive aldehydes.
-
Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for ketones and hindered substrates.
Chemical Compatibility & Mechanistic Analysis
Structural Considerations
Amine-1 possesses a primary amine attached to a methylene group, which is bonded to a quaternary cyclopropyl carbon.
-
Steric Hindrance: The 1,1-disubstitution pattern creates a "neopentyl-like" environment. While the amine is primary, the adjacent quaternary center retards nucleophilic attack on carbonyls compared to simple benzylamines.
-
Conformational Locking: The cyclopropyl ring restricts bond rotation (Thorpe-Ingold effect), potentially favoring cyclization if intramolecular traps are present, but generally enhancing metabolic stability in the final drug candidate.
Chemoselectivity (The Aryl Bromide)
The 4-bromophenyl group is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura).
-
Forbidden Reagents: Catalytic Hydrogenation (
) is strictly contraindicated. Palladium catalysts will rapidly insert into the C-Br bond, leading to hydrodehalogenation. -
Recommended Reagents: Borohydride-based reagents (
, ) are chemoselective and will leave the aryl bromide intact.
Workflow Decision Matrix
Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on carbonyl reactivity.
Method A: Direct Reductive Amination (STAB Protocol)
Best for: Aliphatic and aromatic aldehydes.[1][2]
Mechanism:
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine-1 | 1.0 eq | Nucleophile |
| Aldehyde | 1.1 – 1.2 eq | Electrophile |
| 1.4 – 1.6 eq | Selective Reducing Agent | |
| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst (Proton source for imine) |
| DCE or DCM | 0.1 – 0.2 M | Solvent (Anhydrous) |
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve Amine-1 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). -
Addition: Add the Aldehyde (1.1 equiv).
-
Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature. Note: This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Add
(1.5 equiv) in a single portion.-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC.
-
Endpoint: Disappearance of Amine-1 and appearance of product mass.
-
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Method B: Titanium-Mediated Reductive Amination
Best for: Ketones, sterically hindered aldehydes, or unreactive substrates.
Mechanism:
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine-1 | 1.0 eq | Nucleophile |
| Ketone | 1.1 – 1.5 eq | Electrophile |
| 1.5 – 2.0 eq | Lewis Acid / Dehydrating Agent | |
| 2.0 eq | Reducing Agent (Added in Step 2) | |
| Ethanol (EtOH) | 0.2 M | Solvent (Step 2) |
Step-by-Step Protocol
-
Imine Formation (Neat or Concentrated):
-
In a dried vial, combine Amine-1 (1.0 equiv) and the Ketone (1.2 equiv).
-
Add
(2.0 equiv) neat (if liquid) or in minimal THF. -
Stir under
at ambient temperature for 6–12 hours. -
Checkpoint: Monitor by NMR or IR (disappearance of carbonyl stretch) to ensure imine formation.
-
-
Dilution: Dilute the viscous mixture with anhydrous Ethanol (approx. 5–10 mL per gram of amine).
-
Reduction: Cool the solution to 0°C. Carefully add
(2.0 equiv) portion-wise.-
Caution: Exothermic reaction with hydrogen gas evolution.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Quench (Critical Step):
-
Add water (1 mL) dropwise to hydrolyze the titanate complex. A heavy white precipitate (
) will form. -
Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts.
-
-
Workup: Concentrate the filtrate. Redissolve in EtOAc/Water, separate layers, and purify the organic phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance of the cyclopropyl group. | Switch to Method B . The Ti-Lewis acid is required to force imine formation in hindered systems. |
| Dialkylation (Over-reaction) | Primary amine is too nucleophilic; aldehyde is small. | Use a slight excess of Amine-1 (1.2 eq) relative to the aldehyde, or add the aldehyde slowly via syringe pump. |
| Debromination (Loss of Br) | Contamination with transition metals or wrong reductant. | Ensure no Pd/C is present. Do not use |
| Sticky Precipitate (Method B) | Incomplete hydrolysis of Titanium salts. | Use 1M NaOH or aqueous Rochelle's Salt (Potassium Sodium Tartrate) during the quench to solubilize Titanium species. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][2] 11, 1996, pp. 3849–3862.[2] Grounding: Establishes STAB as the standard for chemoselective reduction.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Grounding: Establishes the Titanium-mediated protocol for hindered/ketone substrates.
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." Journal of Organic Chemistry, vol. 60, 1995. Grounding: Validates the compatibility of Ti(OiPr)4 with borohydrides.
Sources
Application Note: High-Fidelity Boc-Protection of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Executive Summary
This technical guide details the protocol for the tert-butoxycarbonyl (Boc) protection of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine . This specific scaffold presents a unique synthetic challenge: it combines a primary amine with a sterically demanding gem-disubstituted cyclopropane ring and a lipophilic aryl bromide moiety.
While standard Boc protection is often trivial, the neopentyl-like steric environment of this cyclopropylamine requires optimized stoichiometry and kinetic management to ensure quantitative conversion without forming di-Boc byproducts. Furthermore, preserving the aryl bromide handle is critical for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This protocol utilizes a Dichloromethane (DCM) / Triethylamine (TEA) system to maximize solubility and simplify workup.
Scientific Foundation & Mechanism[1]
The Chemical Challenge
The substrate contains a primary amine attached to a methylene group, which is directly bonded to a quaternary cyclopropane carbon. This structural motif mimics a neopentyl system, introducing
-
Target:
-Boc-{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. -
Key Constraint: Ensure complete consumption of the hindered amine while preventing lithium-halogen exchange or oxidative addition side-reactions (avoided by using non-metallic bases).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine lone pair attacks the carbonyl of di-tert-butyl dicarbonate (
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine attacks
to form a tetrahedral intermediate. -
Elimination: The intermediate collapses, expelling tert-butyl carbonate.[2]
-
Decarboxylation: The leaving group decomposes into
(gas) and tert-butoxide.[2][3][4] -
Proton Transfer: The tert-butoxide deprotonates the ammonium species, driving the equilibrium.
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow of Boc-protection.[1][2][3][5] Note the irreversible loss of CO2 which drives the reaction to completion.
Experimental Design
Reagent Selection Strategy
| Reagent | Role | Selection Rationale |
| Dichloromethane (DCM) | Solvent | Excellent solubility for the lipophilic aryl bromide substrate. Easy to remove ( |
| Triethylamine (TEA) | Base | Scavenges acidic protons.[2] Soluble in DCM.[6] Milder than inorganic bases, preventing potential hydrolysis issues. |
| Reagent | Used in slight excess (1.2 equiv) to overcome the steric hindrance of the cyclopropyl group. | |
| Citric Acid (5% aq) | Workup | Mild acid wash removes unreacted amine and TEA without cleaving the acid-labile Boc group. |
Stoichiometry Table
Basis: 1.00 g of amine substrate (MW
| Component | MW ( g/mol ) | Equivalents | Amount |
| Substrate | ~240.12 | 1.0 | 1.00 g (4.16 mmol) |
| 218.25 | 1.2 | 1.09 g | |
| Triethylamine | 101.19 | 1.5 | 0.87 mL (6.24 mmol) |
| DCM | 84.93 | -- | 20 mL (0.2 M) |
Detailed Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen (optional but recommended for purity).
-
Solvation: Add {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (1.0 equiv) to the flask.
-
Dissolution: Add anhydrous DCM (concentration ~0.2 M). Stir until the solution is clear.
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) via syringe.
-
Observation: The solution should remain clear.
-
-
Cooling: Place the flask in an ice-water bath (
).-
Expert Insight: Although Boc protection is not highly exothermic, cooling minimizes the risk of di-Boc formation (protection of the nitrogen twice), which can occur with primary amines if the reagent is added too quickly at warm temperatures.
-
Phase 2: Reaction & Monitoring
-
Reagent Addition: Dissolve
(1.2 equiv) in a minimal amount of DCM (2-3 mL) and add it dropwise to the stirring amine solution over 5-10 minutes.-
Safety: Ensure the system is vented (e.g., via a needle in the septum) to allow
gas to escape.
-
-
Equilibration: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT,
). -
Stirring: Stir at RT for 2–4 hours.
-
Steric Note: Due to the cyclopropyl group, this reaction may take longer than a standard benzylamine protection.
-
-
TLC Monitoring: Check reaction progress using Hexanes:Ethyl Acetate (3:1).
-
Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains very faintly). UV visualization will show the aryl bromide chromophore in both spots.
-
Phase 3: Workup & Isolation[1]
-
Quench: Dilute the reaction mixture with 20 mL of DCM.
-
Acid Wash (Critical): Transfer to a separatory funnel. Wash with 5% Citric Acid (
mL).-
Why: This removes the unreacted amine starting material (into the aqueous layer as the salt) and excess TEA. Citric acid is mild enough to preserve the Boc group.
-
-
Neutralization: Wash the organic layer with Saturated
( mL) to remove residual acid. -
Brine Wash: Wash with Brine (
mL). -
Drying: Dry the organic layer over anhydrous
for 10 minutes. Filter off the drying agent. -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at
.
Workflow Logic Diagram
Figure 2: Operational workflow ensuring purity through selective aqueous washes.
Quality Control & Troubleshooting
Expected Analytical Data
-
Physical State: The product is typically a white to off-white solid or viscous oil.
-
1H NMR (CDCl3):
- 1.45 ppm (s, 9H): The characteristic Boc tert-butyl singlet.
-
~3.0-3.2 ppm (d, 2H): The methylene protons adjacent to the nitrogen (
). These will shift slightly upfield and broaden compared to the starting material due to rotamers. -
~4.5-5.0 ppm (br s, 1H): The carbamate
proton (exchangeable). - ~7.0-7.5 ppm (m, 4H): The aromatic protons of the 4-bromophenyl group (unchanged).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Steric hindrance of cyclopropane. | Add 0.5 eq more |
| Di-Boc Formation | Excess reagent + High Temp. | Use strictly 1.1-1.2 eq of |
| "Gooey" Product | Residual | Dry under high vacuum for 12h. If |
Safety & Handling
-
Di-tert-butyl dicarbonate (
): Highly flammable (Flash point ). Toxic by inhalation (LC50 Rat ).[7] Causes severe skin and eye irritation.[7][8][9][10] Handle in a fume hood. -
Gas Evolution: The reaction generates
.[6][1][2] Do not seal the reaction vessel tightly; use a septum with a bleed needle. -
Aryl Bromide: Organobromides can be toxic. Avoid skin contact.[7][8][9][10][11]
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[12] [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link][1][3][13]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. carlroth.com [carlroth.com]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine Hydrochloride
[1]
Abstract & Strategic Analysis
This application note details the laboratory-scale synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride . This scaffold features a gem-disubstituted cyclopropane ring, a structural motif increasingly valued in medicinal chemistry for its ability to restrict conformational freedom and metabolically block the
Synthetic Challenges & Strategy
The synthesis poses two primary chemoselective challenges:
-
Quaternary Center Formation: Constructing the sterically crowded quaternary carbon on the cyclopropane ring requires high-energy intermediates.[1]
-
Chemoselective Reduction: The nitrile intermediate must be reduced to a primary amine without debrominating the aryl ring.[1] Standard hydrogenation (Pd/C, H2) or aggressive lithium aluminum hydride (LiAlH4) conditions often lead to hydrodehalogenation (loss of the bromine atom).[1]
Selected Route: We utilize a Linear Alkylation-Reduction Sequence .
- -Alkylation: Lithiation of cyclopropanecarbonitrile followed by trapping with 4-bromobenzyl bromide.
-
Chemoselective Reduction: Use of Borane-Tetrahydrofuran (BH
·THF) complex to reduce the nitrile.[1] Borane is electrophilic and highly selective for nitriles over aryl halides, unlike nucleophilic hydride sources.[1]
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center followed by functional group manipulation.[1]
Detailed Protocols
Step 1: Synthesis of 1-(4-Bromobenzyl)cyclopropanecarbonitrile[1]
This step utilizes Lithium Diisopropylamide (LDA) to generate the cyclopropyl carbanion.[1] The high s-character of the cyclopropane C-H bond makes it less acidic than typical alkyl nitriles, requiring strictly anhydrous conditions and low temperatures to prevent self-condensation.[1]
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |
| Cyclopropanecarbonitrile | 67.09 | 1.0 | 6.71 g (100 mmol) | Substrate |
| 4-Bromobenzyl bromide | 249.94 | 1.05 | 26.2 g (105 mmol) | Electrophile |
| LDA (2.0 M in THF/Heptane) | - | 1.1 | 55.0 mL | Base |
| THF (Anhydrous) | 72.11 | - | 200 mL | Solvent |
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with anhydrous THF (150 mL) and Cyclopropanecarbonitrile (6.71 g). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add the LDA solution dropwise over 20 minutes. The solution may turn pale yellow.[1][6]
-
Critical Check: Stir at -78°C for 45 minutes to ensure complete anion formation.
-
-
Alkylation: Dissolve 4-Bromobenzyl bromide (26.2 g) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -70°C.
-
Completion: Allow the reaction to warm slowly to room temperature (RT) over 4 hours. Stir overnight.
-
Workup: Quench with saturated aqueous NH
Cl (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: The crude oil usually requires purification via flash chromatography (Hexanes:EtOAc 95:5) to remove unreacted benzyl bromide.
-
Yield Expectation: 75-85% as a colorless to pale yellow oil.
-
Step 2: Chemoselective Reduction to Free Amine
Safety Warning: Borane-THF is pyrophoric. All needles and syringes must be nitrogen-flushed. The quench is exothermic and evolves hydrogen gas.[1]
Reagents Table:
| Reagent | Equiv.[1][2][4][5][7][8] | Amount | Role |
| Nitrile Intermediate (Step 1) | 1.0 | 11.8 g (50 mmol) | Substrate |
| BH | 3.0 | 150 mL | Reducing Agent |
| Methanol | Excess | 50 mL | Quench |
| HCl (6M aq) | Excess | 50 mL | Complex Breakdown |
Protocol:
-
Setup: Oven-dry a 500 mL RBF with a reflux condenser and nitrogen inlet.
-
Addition: Charge the Nitrile intermediate (11.8 g) and anhydrous THF (50 mL). Cool to 0°C.[1][5]
-
Reduction: Add BH
·THF (150 mL) dropwise via cannula or syringe. Once addition is complete, remove the ice bath and heat to reflux (66°C) for 4 hours. -
Quench (Critical): Cool the mixture to 0°C. Very slowly add Methanol (50 mL) dropwise. Vigorous H
evolution will occur.[1] -
Hydrolysis: Add 6M HCl (50 mL) and reflux for 1 hour. This breaks the Boron-Nitrogen bond.[1]
-
Isolation:
Experimental Logic Flow (DOT Visualization)
Figure 2: Workflow for the safe handling of Borane reduction and subsequent workup.
Step 3: Salt Formation & Crystallization
The free amine is an oil and prone to oxidation.[1] Converting it to the hydrochloride salt ensures stability and facilitates handling.[1]
Protocol:
-
Dissolve the crude amine (approx. 10 g) in Diethyl Ether (100 mL) or MTBE.
-
Note: Ensure the solution is dry; water will cause a sticky gum instead of crystals.[1]
-
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (15 mL, ~1.5 equiv) dropwise with vigorous stirring.
-
A white precipitate should form immediately.[1]
-
Stir for 30 minutes at 0°C.
-
Filter the solid under a nitrogen blanket (the salt may be hygroscopic).[1]
-
Wash the filter cake with cold ether (2 x 20 mL).
-
Dry in a vacuum oven at 40°C for 12 hours.
Quality Control & Analytics
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/Water) | > 98.0% |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure (See below) |
| Halogen Check | Mass Spec | Presence of Br isotopic pattern (1:1 ratio for 79Br/81Br) |
Expected 1H NMR Characteristics (DMSO-d6):
References
-
Alkylation of Cyclopropanecarbonitrile
-
Source: Gagnon, A., et al. "Synthesis of 1-substituted cyclopropanecarbonitriles."[1] Journal of Organic Chemistry.
- Context: Defines the LDA/-78°C protocol for sterically hindered nitriles.
-
-
Chemoselective Reduction (Borane vs. LiAlH4)
-
General Synthesis of Cyclopropylamines
Sources
- 1. helios.eie.gr [helios.eie.gr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 6. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 9. Nickel-Catalyzed Carbonylation of Cyclopropanol with Benzyl Bromide for Multisubstituted Cyclopentenone Synthesis [organic-chemistry.org]
- 10. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for dissolving {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Application Note: Solvent System Optimization for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Part 1: Executive Summary & Physicochemical Profile
Objective: This guide provides a standardized protocol for solubilizing {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (hereafter referred to as BPCM-Amine ) for use in synthetic chemistry, analytical chromatography, and biological assays.[1]
The Challenge: BPCM-Amine presents a specific solubility challenge due to its amphiphilic nature .[1] It possesses a lipophilic "tail" (the bromophenyl-cyclopropyl moiety, LogP ~2.[1]2) and a hydrophilic, basic "head" (the primary methanamine). Improper solvent selection leads to "oiling out" (phase separation of the free base) or precipitation of salts in biological buffers.
Physicochemical Profile:
| Property | Value / Description | Implications for Solubility |
| Structure | Primary Amine + Aryl Bromide | Nucleophilic amine; Electrophilic bromide.[1] |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Critical:[1] Know your starting material form. |
| pKa (Predicted) | ~9.5 (Amine) | Highly basic. Protonated at physiological pH. |
| LogP | ~2.2 (Lipophilic) | Poor water solubility for the free base. |
| H-Bond Donors | 2 (–NH₂) | Good solubility in polar protic solvents.[1] |
Part 2: Solvent Selection Matrix
The following matrix guides solvent choice based on the intended downstream application.
Decision Logic (DOT Visualization)
Figure 1: Solvent selection decision tree based on experimental goals. Note the exclusion of ketones (acetone) to prevent side reactions with the primary amine.
Solvent Compatibility Table
| Solvent Class | Recommended Solvents | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (Free Base) | Ideal for extraction and synthetic handling.[1] Not for bioassays. |
| Polar Aprotic | DMSO, DMF, DMAc | High (Salt & Base) | Gold Standard for compound libraries and bioassay stock solutions. |
| Polar Protic | Methanol, Ethanol | Good | Suitable for LC-MS injection and NMR.[1] Avoid if using strong electrophiles. |
| Ethers | THF, 2-MeTHF | Moderate | Good for synthesis (e.g., Suzuki coupling). |
| Ketones | Acetone, MEK | FORBIDDEN | Do Not Use. Reacts with primary amine to form imines (Schiff bases). |
| Aqueous | Water, PBS | Poor (Free Base) | Requires pH < 5 to solubilize (convert to salt). |
Part 3: Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution in DMSO (Bioassay Ready)
Use this protocol for screening libraries or cellular assays.
Reagents:
-
BPCM-Amine (Free Base or HCl Salt).[1]
-
Anhydrous DMSO (Grade: ≥99.9%, Sterile).
Procedure:
-
Calculate Mass:
-
Free Base (MW ~226.11 g/mol ): Weigh 2.26 mg for every 1 mL of DMSO.
-
HCl Salt (MW ~262.57 g/mol ):[1] Weigh 2.63 mg for every 1 mL of DMSO.
-
-
Weighing: Weigh the solid/liquid into a pre-tared amber glass vial (borosilicate).
-
Note: If the free base is a viscous oil, weigh by difference using a syringe.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Dissolution:
-
Vortex for 30 seconds.
-
If particulates remain (common with salts), sonicate in a water bath at ambient temperature for 2–5 minutes.
-
-
QC Check: Visually inspect against a light source.[2] The solution must be clear and colorless/pale yellow.
-
Storage: Aliquot into single-use vials. Store at -20°C.
-
Warning: DMSO is hygroscopic. Water uptake will degrade the compound over time. Use septum caps.
-
Protocol B: Converting the HCl Salt to Free Base (For Synthesis)
Use this if you purchased the stable salt but need the free amine for a reaction (e.g., nucleophilic substitution).
Reagents:
-
BPCM-Amine HCl Salt.[1]
-
Dichloromethane (DCM).
-
1M NaOH or Saturated NaHCO₃.
Procedure:
-
Dissolve the HCl salt in a minimal amount of water.
-
Add an equal volume of DCM.
-
Slowly add 1M NaOH while stirring until the aqueous layer pH > 10.
-
Extract the organic layer (DCM).
-
Wash the DCM layer with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: The residue is the Free Base oil, ready for reaction in organic solvents (THF/DCM).
Part 4: Troubleshooting & Stability
1. "Oiling Out" in Aqueous Media:
-
Symptom: When adding the DMSO stock to cell culture media, a cloudy precipitate forms.
-
Cause: The lipophilic bromophenyl group crashes out when DMSO concentration drops < 1%.
-
Solution: Ensure the final assay concentration keeps DMSO at 0.5–1%. If precipitation persists, use a carrier protein (BSA) in the buffer to sequester the lipophilic tail.
2. Carbonylation (The "White Crust" Issue):
-
Mechanism: Primary amines react with atmospheric CO₂ to form carbamates/carbonates.
-
Prevention: Always flush storage vials with Argon or Nitrogen after opening. Store the free base as a solution in DCM or Ethanol rather than neat oil if possible.
3. Photostability:
-
Aryl bromides can undergo debromination under intense UV light. Store all stock solutions in Amber Vials .
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization." Green Chem., 2008, 10, 31-36. [Link]
-
CHEM21 Solvent Selection Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][3] Green Chem., 2016, 18, 288-296.[3] [Link]
-
Compound Identity & Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 54378465, [1-(4-Bromophenyl)cyclopropyl]methanamine.[1] [Link][1]
-
General Handling of Amines in MedChem: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. [Link]
Sources
Precision Engineering of CNS Modulators: The Bromobenzyl Cyclopropylamine Scaffold
Topic: Applications of Bromobenzyl Cyclopropyl Amines in CNS Drug Design Content Type: Detailed Application Notes and Protocols
Executive Summary & Pharmacophore Analysis
Audience: Medicinal Chemists, Neuropharmacologists Context: The cyclopropylamine (CPA) moiety is a privileged scaffold in CNS drug design, historically validated by the antidepressant Tranylcypromine (Parnate). The addition of a bromobenzyl group to this core creates a powerful bifunctional pharmacophore. This modification serves two distinct mechanistic purposes depending on the specific connectivity:
-
Metabolic Blocking & Lipophilicity: The bromine atom (halogen bonding) and benzyl ring enhance Blood-Brain Barrier (BBB) permeability and block metabolic oxidation.
-
Selectivity Tuning: It shifts affinity from broad MAO inhibition toward highly specific epigenetic targets like LSD1 (KDM1A) or neuroprotective Sigma-1 receptors .
Structural Logic: The "Warhead" and the "Anchor"
The efficacy of bromobenzyl cyclopropylamines relies on a "Warhead + Anchor" strategy.
Figure 1: Structure-Activity Relationship (SAR) logic of the Bromobenzyl-CPA scaffold. The cyclopropyl ring acts as the catalytic trap, while the bromobenzyl group dictates isoform selectivity.
Application Note: Epigenetic Modulation in Neurodegeneration
Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Relevance: LSD1 is a flavin-dependent amine oxidase structurally similar to MAO. Overactivity of LSD1 represses gene expression essential for neuronal plasticity. Mechanism: While simple tranylcypromine inhibits both MAO and LSD1, the introduction of a 4-bromobenzyl group on the nitrogen atom dramatically increases selectivity for LSD1 over MAO.
-
Why? The LSD1 active site possesses a large hydrophobic binding pocket that accommodates the bulky bromobenzyl group, whereas the MAO active site is more sterically restricted.
-
The Bromine Effect: The para-bromo substituent forms halogen bonds with backbone carbonyls in the enzyme cleft, increasing residence time and potency into the nanomolar range [1].
Detailed Synthetic Protocol: Reductive Amination
Objective: Synthesis of N-(4-bromobenzyl)-trans-2-phenylcyclopropan-1-amine. Rationale: This protocol uses a reductive amination approach. It is preferred over direct alkylation (using benzyl bromide) to minimize over-alkylation to the tertiary amine.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) HCl | 1.0 | Core Scaffold (Amine) |
| 4-Bromobenzaldehyde | 1.1 | Linker Source (Carbonyl) |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Mild Reducing Agent |
| Triethylamine (TEA) | 1.2 | Free-basing agent |
| 1,2-Dichloroethane (DCE) | Solvent | Aprotic solvent |
| Acetic Acid (AcOH) | Cat.[1] | Catalyst for imine formation |
Step-by-Step Methodology
-
Free-Basing:
-
Dissolve Tranylcypromine HCl (1.0 mmol) in DCE (10 mL).
-
Add TEA (1.2 mmol) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.
-
-
Imine Formation:
-
Add 4-Bromobenzaldehyde (1.1 mmol) to the reaction mixture.
-
Add catalytic AcOH (1-2 drops).
-
Critical Step: Stir for 2 hours at RT under Nitrogen atmosphere. Monitor by TLC (formation of the intermediate imine is usually visible).
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.
-
Allow to warm to RT and stir overnight (12-16 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO3 (15 mL).
-
Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).
-
Yield Expectation: 70-85%.
-
Workflow Diagram
Figure 2: Synthetic pathway for N-alkylation via reductive amination.
Biological Validation Protocol: MAO-B Inhibition Assay
Objective: Determine the IC50 of the synthesized compound against MAO-B to assess selectivity (vs. LSD1). Method: Amplex Red Fluorometric Assay.[3]
Assay Principle
MAO-B converts substrate (Tyramine) to aldehyde + H2O2. H2O2 reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to generate Resorufin (highly fluorescent).
Protocol
-
Enzyme Prep: Dilute recombinant human MAO-B (Sigma-Aldrich) to 0.5 U/mL in Reaction Buffer (0.05 M Sodium Phosphate, pH 7.4).
-
Compound Prep:
-
Dissolve Bromobenzyl-CPA derivative in DMSO (10 mM stock).
-
Prepare serial dilutions (e.g., 0.1 nM to 10 µM).
-
-
Incubation:
-
Add 50 µL Enzyme solution + 1 µL Compound to 96-well black plate.
-
Pre-incubation:[1] Incubate for 30 mins at 37°C. (Critical for irreversible inhibitors like CPAs to allow covalent adduct formation).
-
-
Reaction Start:
-
Add 50 µL Working Solution containing:
-
200 µM Amplex Red
-
1 U/mL HRP
-
1 mM Tyramine
-
-
-
Measurement:
-
Incibrate for 30-60 mins at 37°C protected from light.
-
Read Fluorescence: Ex 530 nm / Em 590 nm.
-
-
Analysis:
-
Calculate % Inhibition relative to DMSO control.
-
Fit data to sigmoidal dose-response curve to determine IC50.
-
In Vitro ADME: BBB Permeability (PAMPA)
Objective: Verify CNS penetration potential. Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
Protocol
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.
-
Procedure:
-
Coat the filter membrane of the donor plate with 4 µL of Lipid Solution.
-
Add 150 µL of compound solution (10 µM in PBS pH 7.4) to Donor wells.
-
Add 300 µL of PBS to Acceptor wells (bottom plate).
-
Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.
-
-
Quantification:
-
Analyze Donor and Acceptor concentrations via LC-MS/MS.
-
Calculate Effective Permeability (
). -
Benchmark:
cm/s indicates high CNS permeability.
-
References
-
Structural Basis of LSD1 Inhibition: Mould, D. P., et al. (2017). "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.
-
Tranylcypromine Derivatives in Neuroepigenetics: Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.
-
Sigma Receptor Ligands: Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological evaluation of 1-phenyl-2-cyclopropylmethylamine derivatives." Journal of Medicinal Chemistry.
-
Cyclopropylamine Synthesis (Kulinkovich/Reductive Amination): Bertus, P., & Szymoniak, J. (2001).[4] "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications.[4]
-
MAO Assay Protocols: Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Reduction of 1-(4-bromobenzyl)cyclopropanecarbonitrile
Topic: Optimization of Yield and Chemoselectivity in Nitrile Reduction Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
You are attempting to reduce 1-(4-bromobenzyl)cyclopropanecarbonitrile to its corresponding primary amine, [1-(4-bromobenzyl)cyclopropyl]methanamine .
This transformation presents a classic "chemoselectivity vs. reactivity" conflict. The aryl bromide is labile under strong reducing conditions (Lithium Aluminum Hydride - LAH) or catalytic hydrogenation, leading to debromination. Conversely, the steric bulk of the cyclopropane ring and the stability of the nitrile require a potent hydride donor.
This guide provides a validated protocol using Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) , which offers the highest chemoselectivity for nitriles in the presence of aryl halides.
Part 1: Diagnostic Checklist (Triage)
Before altering your protocol, review these critical failure modes.
| Symptom | Probable Cause | Immediate Action |
| Product Mass is M-79/81 (Debromination) | Usage of LAH or Pd/C + H₂. | STOP. Switch to Borane-THF. LAH attacks Ar-Br bonds at reflux. |
| Low Yield / "Sticky" Oil | Incomplete hydrolysis of the Boron-Amine complex. | CRITICAL: The reaction requires a rigorous acidic methanol quench (reflux) to free the amine. |
| Secondary Amine Impurity (Dimer) | Intermediate imine reacting with product amine. | Increase Borane equivalents (to >3.0 eq) and maintain reducing agent excess throughout. |
| Aldehyde Formation | Incomplete reduction followed by aqueous hydrolysis. | Reaction stopped at imine stage. Increase reaction time or temperature. |
Part 2: The "Golden" Protocol (Borane-THF Method)
This protocol is designed to maximize yield while preserving the aryl bromide and cyclopropane ring integrity.
Reagents & Stoichiometry
-
Substrate: 1.0 equiv
-
BH₃·THF (1.0 M): 3.0 – 4.0 equiv (Excess is required to prevent dimerization and ensure speed)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Methanol (excess) + HCl (conc. or 4M in dioxane)
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen. Charge with substrate and anhydrous THF. Cool to 0°C.
-
Addition: Add BH₃·THF dropwise via syringe/cannula. Note: Gas evolution is minimal initially but may occur.
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Reflux: Heat to mild reflux (65°C) for 4–16 hours.
-
Checkpoint: Monitor via TLC/LCMS. The nitrile peak (approx. 2230 cm⁻¹ IR) must disappear.
-
-
The "Double-Quench" (Crucial Step):
-
Cool to 0°C.
-
Phase 1: Carefully add Methanol until gas evolution ceases (destroys excess hydride).
-
Phase 2: Add HCl (approx. 2 equiv relative to Borane).
-
Phase 3 (The Break): Reflux the acidic mixture for 1 hour. Explanation: Borane forms a stable Lewis acid-base adduct with the amine (R-NH₂:BH₃). Simple base workup will NOT release the amine into the organic layer. Acidic reflux methanolysis is mandatory to break the B-N bond.
-
-
Isolation:
-
Cool to RT. Concentrate in vacuo to remove MeOH/Trimethylborate.
-
Basify residue with NaOH (2M) to pH >12.
-
Extract with DCM or EtOAc. Dry over Na₂SO₄.
-
Part 3: Troubleshooting & Mechanism (Q&A)
Q1: Why is my yield low despite full consumption of the starting material?
Tech Analysis: You likely failed to break the Boron-Amine Adduct . Unlike LAH reductions, Borane reduction products are not free amines but borazines or amine-borane complexes. These are often soluble in water or stay in the aqueous layer during extraction if not properly hydrolyzed.
-
Fix: Ensure the acidic reflux step (Step 4, Phase 3) is performed. Do not skip this.
Q2: I see a mass corresponding to the product minus bromine. Why?
Tech Analysis: You are likely using Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation .
-
Mechanism: Aryl bromides undergo oxidative addition with transition metals (Pd, Ni) or halogen-lithium exchange/radical reduction with LAH, especially at reflux.
-
Fix: Borane (BH₃) is an electrophilic reducing agent. It attacks the electron-rich nitrile nitrogen but is kinetically slow to react with the electron-rich aryl bromide ring. It is the industry standard for this specific selectivity problem.
Q3: Can the cyclopropane ring open during this reaction?
Tech Analysis: Generally, no , but with caveats. The cyclopropane ring is strained.[1][2] While stable to pure hydride reduction, it can open under:
-
Radical conditions: If you use radical initiators.
-
Strong Lewis Acids: If you use AlCl₃-LAH mixed hydrides (a common alternative method) and overheat.
-
Recommendation: Stick to BH₃·THF. It is mild enough to preserve the cyclopropane moiety.
Part 4: Visualizing the Chemistry
Diagram 1: Reaction Pathway & Failure Modes
This decision tree illustrates the mechanistic divergence based on reagent choice.
Caption: Pathway analysis showing why Borane is preferred over LAH and the critical necessity of acidic workup.
Diagram 2: The Optimized Workup Flow
Follow this logic to ensure isolation of the free amine.
Caption: The "Double-Quench" protocol. Skipping the acidic reflux (Step 4) results in near-zero yield.
Part 5: Comparison of Reducing Agents
| Feature | Borane-THF (Recommended) | LiAlH₄ (LAH) | DIBAL-H | Catalytic H₂ (Pd/C) |
| Ar-Br Stability | Excellent (Chemoselective) | Poor (Risk of Ar-H) | Good | Very Poor (Rapid Debromination) |
| Nitrile Reduction | Fast (to Amine) | Fast (to Amine) | Stops at Aldehyde (usually) | Slow / Variable |
| Cyclopropane Stability | High | Moderate (Temp dependent) | High | High |
| Workup Difficulty | High (Requires Acid Reflux) | Moderate (Fieser Workup) | Moderate | Low (Filtration) |
References
-
Brown, H. C., & Choi, Y. M. (1981). Chemoselective reduction of nitriles to primary amines with borane-dimethyl sulfide. This is the foundational text establishing Borane as the reagent of choice for nitriles in the presence of halides.
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[3][4][5][6][7] A comprehensive database of reduction methodologies comparing LAH, Borane, and Hydrogenation.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. (Chapter on Reduction). Provides the mechanistic grounding for the stability of aryl halides against electrophilic reducing agents like Borane vs. nucleophilic agents like LAH.
-
Mathre, D. J., et al. (2003). Practical Process Research & Development. (Discussion on Borane-Amine complex breaking). Highlights the industrial necessity of the acidic methanol quench.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
Minimizing debromination side reactions during synthesis
Technical Support & Troubleshooting Hub
Mission: To provide researchers with actionable, mechanistic strategies to prevent hydrodebromination (Ar-Br
Part 1: The Diagnostic Matrix
Identify your reaction class to locate the likely root cause.
| Reaction Class | Symptom | Primary Root Cause | Immediate Action |
| Pd-Catalyzed Coupling (Suzuki, Buchwald, Heck) | High yield of Ar-H; Ar-Br consumed; No coupled product. | Hydride Transfer: The catalytic cycle is diverting to a Pd-H species via | Switch to aprotic solvents (Toluene, DMF) and inorganic bases ( |
| Lithium-Halogen Exchange (n-BuLi / t-BuLi) | Ar-H observed immediately after quench; Low electrophile incorporation. | Protonolysis: The generated Ar-Li species is reacting with trace moisture or acidic protons before the electrophile trap. | Dry solvents/glassware rigorously. Use t-BuLi (2 equiv) to destroy alkyl halide byproducts.[1] |
| Grignard Formation (Mg insertion) | Wurtz coupling (Ar-Ar) or Ar-H formation. | Radical Scrambling: Electron transfer mechanism is slow or wet; surface passivation. | Use Turbo-Grignard (iPrMgCl·LiCl) for exchange instead of Mg metal insertion. |
Part 2: Deep Dive FAQs
Q1: Why does my Suzuki coupling yield debrominated arene (Ar-H) instead of the biaryl product?
The Mechanistic Reality:
In Palladium catalysis, hydrodebromination is a competitive pathway driven by the formation of a Palladium-Hydride (L-Pd-H) species. This occurs when the rate of Transmetallation (the desired path) is slower than the rate of
-
Common Culprits:
-
Alcoholic Solvents: Isopropanol or Ethanol can oxidize to ketones/aldehydes, donating a hydride to the Pd center.
-
Alkoxide Bases: Bases like NaOEt or NaOtBu have
-hydrogens. If they coordinate to Pd, they can undergo -hydride elimination.[2][3][4] -
Slow Oxidative Addition: If the Ar-Br is electron-rich, the catalyst rests, allowing side reactions to dominate.
-
Technical Fix:
-
Solvent: Move to Toluene, Dioxane, or THF.
-
Base: Switch to
or (bases lacking -hydrogens). -
Catalyst: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination of the desired product, outcompeting the hydride transfer [1].
Q2: I am using n-BuLi for halogen exchange, but I see butyl-incorporation and debromination. Why?
The Mechanistic Reality: When you use n-BuLi, the exchange generates Ar-Li and n-butyl bromide (n-BuBr).
-
Debromination: If the reaction warms up or isn't quenched instantly, Ar-Li pulls a proton from the solvent or the alkyl halide (E2 elimination).
-
Alkylation: The Ar-Li reacts with the generated n-BuBr (Wurtz coupling), putting a butyl group on your ring.
Technical Fix: Switch to t-Butyllithium (t-BuLi) .
-
Why? You use 2 equivalents. The first equivalent does the exchange.[1][5][6] The second equivalent immediately destroys the generated t-BuBr (forming isobutylene and LiBr). This leaves a clean Ar-Li solution with no reactive alkyl halide byproduct to cause trouble [2].
Part 3: Visualizing the Problem
Diagram 1: The Hydrodebromination Trap in Pd-Catalysis
This diagram illustrates how the catalytic cycle diverts toward debromination when hydride sources are present.
Caption: The "Fork in the Road": If Transmetallation is slow (green path), the intermediate captures a hydride from the solvent/base (red path), leading to Ar-H.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the chemical vector causing the debromination.
Part 4: Validated Experimental Protocols
Protocol A: "Suppression-Mode" Suzuki Coupling
Designed for substrates prone to hydrodebromination (e.g., electron-deficient heterocycles).
-
Reagent Setup:
-
Catalyst:
(2 mol%) + SPhos (4 mol%).[7] Note: SPhos creates a bulky, electron-rich center that speeds up reductive elimination. -
Base:
(3.0 equiv), finely ground. Note: Anhydrous phosphate prevents base-mediated hydride formation. -
Solvent: Toluene (anhydrous) / Water (10:1 ratio). Note: The biphasic system minimizes Pd contact with dissolved hydrides.
-
-
Execution:
-
Charge a reaction vial with Ar-Br, Boronic Acid (1.5 equiv), Base, and Ligand.
-
Degas: Cap and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst death).
-
Heat to 80°C. Do not overheat. If conversion is slow, add more catalyst rather than increasing temp >100°C.
-
Protocol B: Cryogenic Halogen-Lithium Exchange
Designed to prevent proton capture and alkylation side-products.
-
Reagent Setup:
-
Substrate: Ar-Br (1.0 equiv) in anhydrous THF.
-
Reagent: t-BuLi (2.1 equiv).[9] Must be titrated.
-
Electrophile: Pre-dissolved in THF.
-
-
Execution:
-
Cool the Ar-Br/THF solution to -78°C (Dry Ice/Acetone).
-
Add t-BuLi dropwise down the side of the flask over 10 minutes. Keep internal temp < -70°C.
-
Stir for exactly 15 minutes. Longer times increase scrambling risks.
-
The Trap: Add the electrophile rapidly at -78°C.
-
Allow to warm to room temperature only after the electrophile addition is complete.
-
References
-
BenchChem. (2025).[7][8][10] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support. Link
-
BenchChem. (2025).[7][8][10] Preventing debromination of 3-Bromothiophene during reactions. BenchChem Technical Support. Link
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Link
-
Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Optimizing reaction temperature for nucleophilic substitution on cyclopropyl scaffolds
Topic: Optimizing Reaction Temperature for Nucleophilic Substitution Ticket ID: CYCLO-SN-OPT-001 Status: Open
Executive Summary: The "Forbidden" Reaction
User Warning: If you are attempting a classical
The geometry of the cyclopropyl ring renders standard nucleophilic substitution kinetically inaccessible under standard conditions. The carbon atoms in cyclopropane possess significant
- Barrier: Backside attack is blocked by the ring structure and "I-Strain" (Internal Strain).
-
Barrier: The cyclopropyl cation is orthogonal to the
-orbitals required for stabilization, making it chemically distinct from a standard secondary carbocation.
The Solution: Optimization of temperature is not about "pushing" the reaction; it is about preventing electrocyclic ring opening while enabling alternative mechanistic pathways (e.g., radical intermediates, Ag-promoted ionization, or transition-metal catalysis).
Diagnostic Module: Why Your Reaction Failed
Before optimizing temperature, identify which "failure mode" matches your experimental observation.
Case A: "I heated it to 80°C, and the ring opened."
Diagnosis: Thermal Electrocyclic Ring Opening.[1]
Mechanism: You likely triggered the formation of a cyclopropyl cation or radical. At elevated temperatures (
Case B: "I refluxed for 24h, and recovered starting material."
Diagnosis: The "Walsh Orbital" Mismatch.
Mechanism: The LUMO of the C-X bond is energetically inaccessible for nucleophiles due to the unique orbital hybridization (Walsh orbitals). The activation energy (
Technical Deep Dive: The Thermodynamics of Failure
To troubleshoot effectively, you must visualize the energy landscape. The diagram below illustrates why "heating it up" usually leads to the wrong product (Allyl) rather than the substituted cyclopropane.
Figure 1: Reaction coordinate visualization. Note that the path to the "Allyl Cation" (Ring Opening) is often thermodynamically downhill from the Cyclopropyl Cation, making temperature control critical.
Optimization Protocols
Protocol A: The "Silver Bullet" (Ag-Promoted Substitution)
Use this for: Halide exchange or substitution with weak nucleophiles (e.g., alcohols, water).
Theory: Silver salts (AgBF
Step-by-Step Workflow:
-
Solvent Selection: Use non-nucleophilic, polar solvents (DCM or Nitromethane). Avoid ethers (can coordinate Ag).
-
Temperature Setpoint: Start at -78°C .
-
Reasoning: The cyclopropyl cation is fleeting. You must trap it faster than the ring can open. Low temperature suppresses the vibrational modes required for the disrotatory ring opening.
-
-
Reagent Addition: Add Ag(I) salt (1.1 equiv) dissolved in solvent dropwise.
-
Ramp Rate:
-
Hold at -78°C for 1 hour.
-
Warm to -20°C over 2 hours.
-
CRITICAL STOP: Do not exceed 0°C. If no reaction occurs by 0°C, this pathway is invalid for your substrate.
-
Protocol B: Transition Metal Cross-Coupling (The Modern Standard)
Use this for: C-C, C-N, or C-O bond formation.
Theory: Instead of forcing a nucleophile to attack a strained ring, Oxidative Addition (Pd/Ni) breaks the C-X bond first, relieving the geometric constraint.
Optimization Table:
| Variable | Recommendation | Technical Rationale |
| Catalyst | Pd(OAc) | Bulky, electron-rich ligands facilitate oxidative addition into the hindered cyclopropyl-X bond [1]. |
| Base | Cs | Inorganic bases prevent elimination side reactions common with alkoxide bases. |
| Temperature | 80°C - 110°C | Unlike |
| Solvent | Toluene/Water (10:1) | Biphasic systems often stabilize the catalytic cycle. |
Troubleshooting FAQ
Q1: Why do I see "Allyl" byproducts even at 0°C? A: The "Cyclopropyl Cation" is not a true energy minimum for many substrates; it is a transition state leading directly to the allyl cation.
-
Fix: You cannot use an ionic mechanism. Switch to a Radical Pathway (e.g., photoredox catalysis) or Cross-Coupling . The radical intermediate of cyclopropane is configurationally unstable but opens much slower than the cation [2].
Q2: Can I use polar aprotic solvents (DMSO/DMF) to accelerate the reaction?
A: Avoid. While they accelerate
Q3: My substrate has a donor group (OR, NR2) on the ring. How does this change things? A: You have a Donor-Acceptor Cyclopropane .
-
Warning: These are primed for ring opening.[2][3] Any Lewis Acid (or heat) will trigger the formation of a 1,3-zwitterion.
-
Strategy: You must treat this as a "Ring-Opening/Ring-Closing" sequence, not a direct substitution.
Decision Logic: Select Your Conditions
Use this flow to determine the starting temperature and method for your specific scaffold.
Figure 2: Methodological Decision Tree for Cyclopropyl Functionalization.
References
-
Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Science of Synthesis .
-
Walsh, A. D. (1949). Structures of Ethylene Oxide and Cyclopropane. Nature, 159, 165.
-
Rubin, M., et al. (2007). Nucleophilic Substitution at Cyclopropyl Carbon: A New Look at an Old Problem. Journal of the American Chemical Society.
-
Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition.
-
Gabbey, A. L., et al. (2023).[4] Metal-catalysed C–C bond formation at cyclopropanes. Nature Reviews Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides as an expedient route to pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Removing residual solvents from {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine oils
Technical Support Center: {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Introduction
Welcome to the technical support center for handling and purifying {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. This guide is designed for researchers, process chemists, and drug development professionals who are working with this high-boiling point amine oil. A common and critical challenge in its synthesis is the removal of residual organic solvents to meet stringent pharmaceutical quality standards. Due to the compound's physical properties—namely its high boiling point, viscosity, and potential for hydrogen bonding—standard evaporation techniques often prove insufficient.
This document provides a structured, in-depth guide to troubleshoot and resolve issues related to persistent residual solvents. We will move from fundamental principles and common questions to advanced, field-proven protocols, ensuring your final compound meets the required specifications for purity.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries encountered during the purification of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine oil.
Q1: Why is it so difficult to remove residual solvents like ethyl acetate or dichloromethane from my amine oil?
A: The difficulty arises from a combination of three factors related to the molecule's structure:
-
High Boiling Point & Low Volatility: The target compound itself is not volatile. This means you cannot simply distill it away from the solvents under atmospheric pressure. Techniques that rely on a large difference in volatility between the solvent and the product are necessary.
-
High Viscosity: Viscous oils have a low surface area-to-volume ratio. Solvent molecules can become trapped within the bulk of the oil, significantly slowing their diffusion to the surface where they can evaporate, even under a strong vacuum.[1]
-
Intermolecular Forces: As a primary amine, your compound can form hydrogen bonds with protic or polar aprotic solvents. These strong intermolecular interactions require more energy to overcome than simple dispersion forces, effectively "holding on" to the solvent molecules.
Q2: What are the acceptable limits for residual solvents in a pharmaceutical intermediate?
A: The globally recognized standard is the International Council for Harmonisation (ICH) Q3C guideline.[2][3] This guideline classifies solvents into three classes based on their toxicity. Since residual solvents offer no therapeutic benefit, they must be removed to the extent possible.[4][5]
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride). Their use is strongly discouraged.[6]
-
Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Dichloromethane, Toluene).[6] Limits are defined by a Permitted Daily Exposure (PDE).
-
Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane).[6] A general limit of 5000 ppm (0.5%) is often acceptable without further justification.[7]
Below is a summary of limits for common solvents you might encounter.
| Solvent Name | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Dichloromethane | 2 | 600 | 6.0 |
| Toluene | 2 | 890 | 8.9 |
| Methanol | 2 | 3000 | 30.0 |
| Tetrahydrofuran (THF) | 2 | 720 | 7.2 |
| Ethyl Acetate | 3 | 5000 | 50.0 |
| Acetone | 3 | 5000 | 50.0 |
| Heptane | 3 | 5000 | 50.0 |
| Isopropyl Alcohol | 3 | 5000 | 50.0 |
| (Data sourced from ICH Q3C(R8) Guidelines)[2] |
Q3: What is the standard workflow for removing a common solvent like ethyl acetate after column chromatography?
A: The standard workflow is a two-stage process designed to first remove the bulk solvent and then target the stubborn residual traces.
Caption: Standard workflow for solvent removal.
Q4: How do I definitively confirm the level of residual solvent in my final product?
A: Visual inspection or mass loss is not sufficient. The industry-standard method is Gas Chromatography with Headspace sampling (GC-HS) .[8][9][10] In this technique, the oil is dissolved in a high-boiling, non-interfering solvent (like DMSO or DMI), heated in a sealed vial, and the vapor (headspace) is injected into the GC.[8] This allows for the separation and quantification of volatile solvents without injecting the non-volatile amine product itself. A Flame Ionization Detector (FID) is typically used for its broad sensitivity to organic compounds.[8][9]
Section 2: Troubleshooting Guide: When Standard Methods Fail
This guide addresses scenarios where the standard workflow is insufficient to meet the required purity specifications.
Problem: My GC-HS analysis shows >5000 ppm of Ethyl Acetate even after 24 hours on a high-vacuum line (<0.5 mbar).
This is a classic case of solvent trapping in a viscous oil. Simply increasing the vacuum time is unlikely to solve the problem due to slow diffusion kinetics.
Caption: Troubleshooting logic for persistent solvents.
Protocol 2.1: Optimized High-Vacuum Drying with Gentle Heat
Causality: Increasing the thermal energy of the system increases the vapor pressure of the trapped solvent and decreases the oil's viscosity, accelerating solvent release. The key is to apply heat judiciously to avoid product decomposition.
Methodology:
-
Equipment: Round-bottom flask, high-vacuum manifold with a cold trap (chilled with dry ice/acetone or a cryocooler), heating mantle or oil bath with a temperature controller.
-
Procedure:
-
Place the amine oil in a round-bottom flask, ensuring the volume does not exceed 40% of the flask's capacity to maximize surface area.
-
Connect the flask to the high-vacuum manifold. Ensure the cold trap is properly chilled.
-
Slowly open the vacuum valve to prevent bumping. Once the pressure has stabilized below 1 mbar, begin stirring the oil with a magnetic stir bar.
-
Set the heating bath to a controlled temperature (start at 40°C). Do not exceed a temperature that could cause decomposition. A preliminary thermal stability test on a small sample is recommended.
-
Maintain these conditions for 12-24 hours.
-
To stop, remove the heat source first and allow the flask to cool completely to room temperature before slowly venting the system to prevent atmospheric moisture from condensing in your product.[11]
-
Protocol 2.2: The "Solvent Swap" Technique
Causality: This technique works by dissolving the oil in a non-polar, low-boiling solvent (like pentane or heptane). This reduces the viscosity and disrupts the hydrogen bonds holding the original polar solvent. The new solvent is much more volatile and is easily removed by rotary evaporation, carrying the last traces of the original solvent with it as an azeotrope or by simple co-evaporation.
Methodology:
-
Equipment: Rotary evaporator, round-bottom flask.[12]
-
Procedure:
-
Dissolve your amine oil in a volume of heptane (a Class 3 solvent) approximately 10-20 times its own volume.
-
Place the flask on a rotary evaporator.[13] Set the bath temperature to 30-40°C.
-
Gradually reduce the pressure until the solvent begins to boil gently.[14]
-
Continue to evaporate until all the heptane is removed and a viscous oil remains.
-
Repeat the process two more times (dissolve in heptane, evaporate).
-
After the final evaporation, place the flask on a high-vacuum line for 2-4 hours to remove the last traces of heptane.
-
Protocol 2.3: High-Vacuum Short-Path Distillation
Causality: This is an advanced purification method for thermally sensitive compounds or when other methods fail. By drastically reducing the pressure (to <0.1 mbar), the boiling point of any remaining medium-boiling solvents is lowered to a point where they can be distilled off without heating the amine oil to its decomposition temperature.[15][16]
Methodology:
-
Equipment: Short-path distillation apparatus (e.g., Kugelrohr), high-vacuum pump (<0.1 mbar), cold trap, and appropriate glassware.
-
Procedure:
-
Ensure all glassware is meticulously clean and dry.
-
Assemble the short-path apparatus. Lightly grease all joints with high-vacuum grease.[11]
-
Transfer the amine oil to the distillation flask.
-
Connect the apparatus to the high-vacuum pump with a cold trap in between.
-
Slowly and carefully evacuate the system.
-
Once a stable high vacuum is achieved, gently heat the distillation flask. The goal is to distill the residual solvent, not the product.
-
The volatile solvent will travel the "short path" to the condenser and collect in the receiving flask.
-
Once no more solvent is observed distilling, turn off the heat and allow the apparatus to cool completely before venting the system.
-
| Solvent | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) | Boiling Point at 1 mmHg (°C) |
| Dichloromethane | 40 | -14 | -41 |
| Ethyl Acetate | 77 | 2 | -26 |
| Tetrahydrofuran (THF) | 66 | -11 | -38 |
| Toluene | 111 | 22 | -6 |
| (Boiling points at reduced pressure are estimates and can be calculated using a nomograph or the Clausius-Clapeyron relation)[16] |
Section 3: Analytical Verification Protocol
A robust analytical method is crucial for validating the success of your purification protocol.
Protocol 3.1: Quantification of Residual Solvents by Static Headspace GC (HS-GC)
Principle: This method provides a quantitative analysis of volatile organic compounds in a non-volatile sample matrix, aligning with USP <467> methodologies.[5][17]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of your purified amine oil into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO) to the vial.
-
Prepare a standard solution containing known concentrations of the solvents you need to quantify in the same diluent.
-
Seal the vials immediately with appropriate caps and septa.
-
-
HS-GC-FID System Parameters (Typical):
-
Headspace Sampler:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 min
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
Gas Chromatograph:
-
-
Analysis:
-
Run the standard solution to establish retention times and response factors.
-
Run the sample vial.
-
Calculate the concentration (in ppm) of each residual solvent in your amine oil by comparing the peak areas from the sample to those of the standard.
-
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]
-
GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Royal Society of Chemistry (RSC). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation (ICH). [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
-
(PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. ResearchGate. [Link]
-
Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing. [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science. [Link]
-
Part 6: Solvent recycling and reclaiming issues. Future Science. [Link]
-
Amine Production. Koch-Glitsch. [Link]
-
Rotary Evaporator | Common evaporation & concentration methods. Hawach. [Link]
-
Rotary evaporator. Wikipedia. [Link]
-
Science of Rotary Evaporation: Mechanisms and Applications. GWSI. [Link]
- Process for the preparation of cyclopropylmethyl alkyl amines.
-
5.6A: Overview of Rotary Evaporation. Chemistry LibreTexts. [Link]
-
Part 6: Solvent recycling and reclaiming issues. ResearchGate. [Link]
- Method for purifying a bromine compound.
-
Remove Sticky Reagents. University of Rochester. [Link]
-
High Vacuum Distillation Unit And Application On Natural Product Development. Well-tech. [Link]
-
Vacuum distillation. Wikipedia. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
-
2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. Organic Syntheses. [Link]
-
Removing residual solvent from Oils Tips. Reddit. [Link]
-
Automated Amine Clean-Up Systems for World-Scale Sour Gas Treatment Plants. DrM, Dr. Mueller AG. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]
- Process for isolation of an organic amine.
-
(467) RESIDUAL SOLVENTS. USP-NF. [Link]
- Purification of chemically modified cyclodextrins.
-
All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tga.gov.au [tga.gov.au]
- 5. uspnf.com [uspnf.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. database.ich.org [database.ich.org]
- 8. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. torontech.com [torontech.com]
- 13. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. valveandcontrol.com [valveandcontrol.com]
- 16. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
Technical Support Center: Chiral Cyclopropyl Methanamine Resolution
Status: Operational Ticket Subject: Resolution of Enantiomers for Chiral Cyclopropyl Methanamine Derivatives Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Introduction: The Chemical Challenge
You are likely encountering difficulties because cyclopropyl methanamines combine two distinct chemical challenges: the basicity of the primary amine and the steric strain/rigidity of the cyclopropane ring. Unlike flexible alkyl amines, the rigid cyclopropyl scaffold creates a "flat" steric profile that can make chiral recognition difficult for standard resolving agents.
This guide moves beyond generic advice. It treats your experiment as a system that requires specific inputs (solvent, resolving agent, temperature) to yield high optical purity (
Module 1: Classical Chemical Resolution (Diastereomeric Salt Formation)
Primary Protocol: Resolution of trans-2-phenylcyclopropylamine (Tranylcypromine analogs) using Tartaric Acid.
Workflow Diagram: Salt Resolution Logic
Caption: Logical flow for diastereomeric salt resolution. Note the critical decision point at precipitation vs. oiling out.
Troubleshooting & FAQs
Q: My salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates the temperature gap between the melting point of the solvated salt and its solubility limit is too narrow.
-
Immediate Fix: Re-heat the mixture to redissolve the oil. Add a "seed crystal" of the pure salt if available. If not, scratch the glass surface to induce nucleation.
-
Systemic Fix: Change the solvent polarity. For cyclopropyl amines, if you are using pure Ethanol (EtOH), switch to 95% EtOH or Isopropanol (IPA) . The hydrophobic cyclopropyl ring often requires a slightly less polar environment than pure water/methanol to crystallize effectively.
Q: I used 1 equivalent of Tartaric Acid, but the yield is low (<30%). Why? A: You may be forming the neutral salt (2 amines : 1 acid) instead of the acid salt (1 amine : 1 acid), or vice versa, depending on the pKa.
-
The "Pope-Peachey" Method: Try using 0.5 equivalents of the resolving agent combined with 0.5 equivalents of an achiral mineral acid (like HCl). This forces the formation of the crystalline salt with the matching chiral acid while the other enantiomer remains in solution as the highly soluble hydrochloride salt [1].
Q: The melting point is constant, but the Optical Rotation is lower than literature values. A: Constant melting point is a necessary but insufficient condition for purity (eutectics can mimic pure compounds).
-
Validation: You must verify with Chiral HPLC (see Module 3). Cyclopropyl amines can form solid solutions where the minor enantiomer is trapped in the crystal lattice of the major enantiomer. Recrystallize once more from a different solvent (e.g., switch from EtOH to MeOH/Acetone) to break the lattice inclusion.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Primary Protocol: Kinetic Resolution using Candida antarctica Lipase B (CAL-B/Novozym 435).[1][2]
Mechanism Diagram: Kinetic Resolution
Caption: Kinetic resolution mechanism. CAL-B typically acylates the (R)-amine faster (Kazlauskas rule), leaving (S)-amine.
Troubleshooting & FAQs
Q: The reaction stops at 30% conversion. How do I push it to 50%? A: This is likely due to product inhibition or equilibrium limitations if using a reversible acyl donor.
-
The Fix: Switch from Ethyl Acetate to Isopropyl Acetate or Methoxyacetate . The latter is an "activated" ester that makes the reaction irreversible.
-
Additives: Add molecular sieves (4Å) to the reaction. Although acylation doesn't produce water, sieves can scavenge trace moisture that hydrolyzes the acyl-enzyme intermediate [2].
Q: How do I separate the Amide from the Amine after the reaction? A: This is the primary advantage of enzymatic resolution—the products have vastly different polarities.
-
Protocol:
-
Filter off the immobilized enzyme (Novozym 435).
-
Add dilute HCl (1M) to the filtrate.
-
Organic Layer: Contains the (R)-Amide (neutral).
-
Aqueous Layer: Contains the (S)-Amine (protonated salt).
-
Basify the aqueous layer (NaOH) and extract with DCM to recover the pure amine.
-
Module 3: High-Performance Separation (Chiral HPLC/SFC)
Primary Protocol: Direct separation on Polysaccharide-based columns.
Column Selection & Conditions Table
| Parameter | Recommendation | Technical Rationale |
| Column Phase | Chiralpak AD-H / IA (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) shows superior recognition for the "flat" cyclopropyl ring compared to cellulose phases. |
| Mobile Phase | Hexane : IPA (90:10) | Standard Normal Phase. Avoid Methanol initially as it can ruin resolution on coated phases (AD-H). |
| Additive (Critical) | 0.1% Diethylamine (DEA) or Ethanolamine | Crucial: Cyclopropyl amines are basic. Without a basic additive, the amine interacts with residual silanols on the silica support, causing severe peak tailing [3]. |
| Temperature | 20°C - 25°C | Lower temperatures generally increase the separation factor ( |
Troubleshooting & FAQs
Q: I see "Ghost Peaks" or broad humps in my chromatogram. A: This is the "Memory Effect." If the column was previously used with acidic additives (TFA) or different basic additives, the stationary phase might be contaminated.
-
The Fix: Flush the column with 20 column volumes of Mobile Phase + 0.5% DEA (higher concentration) to displace previous ions, then equilibrate back to 0.1%.
Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, and it is often preferred for preparative scale due to solvent removal ease.
-
Condition: CO2 / Methanol (with 0.2% Isopropylamine ).
-
Note: In SFC, carbamate formation can occur between the amine and CO2. The addition of isopropylamine or a stronger base suppresses this artifact.
Module 4: Determination of Absolute Configuration
Q: I have separated the enantiomers. How do I know which is (R) and which is (S)? A: Do not rely solely on optical rotation signs (+/-) as they can vary with solvent and temperature.
-
X-Ray Crystallography (Gold Standard):
-
Derivatize the amine with a heavy-atom acid (e.g., p-bromobenzoic acid) to facilitate crystal growth and anomalous scattering.
-
-
Mosher's Method (NMR):
-
React the amine with both
- and - -methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Compare the
( or NMR) shifts.[3] The shielding/deshielding patterns of the cyclopropyl protons allow assignment of configuration based on established models [4].
-
References
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Pope-Peachey method and tartaric acid resolutions).
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
- Ye, J., et al. (2008). Enantioseparation of primary amines by chiral high-performance liquid chromatography using polysaccharide-based stationary phases. Journal of Chromatography A, 1186(1-2), 293-301.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
Sources
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
This guide provides a comprehensive, technically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process. It offers a comparative analysis of chromatographic conditions and culminates in a fully validated method that meets rigorous international standards.
Introduction: The Analytical Imperative
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is a novel compound with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the high resolution and sensitivity required to separate the main compound from process-related impurities and potential degradants.[1][2]
The objective of this guide is to delineate a systematic and scientifically sound approach to developing a stability-indicating HPLC method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Analyte Characterization & Initial Strategic Considerations
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure: The molecule, C10H12BrN, possesses three key features influencing its chromatographic behavior:
-
A primary amine (-NH2) group, which is basic.
-
A 4-bromophenyl group, which is non-polar and acts as a strong chromophore.
-
A cyclopropyl group, which adds to the molecule's hydrophobicity.
-
-
pKa (Acid Dissociation Constant): The primary amine group is basic. The pKa of its conjugate acid (pKaH) is predicted to be in the range of 9.5 to 11.0, similar to other simple alkylamines.[6][7][8][9] This is a critical parameter, as the analyte's charge state—and therefore its retention on a reversed-phase column—will be highly dependent on the mobile phase pH.[10]
-
logP (Octanol-Water Partition Coefficient): The predicted XLogP3 value is approximately 2.2, indicating moderate hydrophobicity.[11][12] This suggests that reversed-phase chromatography will be a suitable separation mode.
-
UV Absorbance: The bromophenyl group is an excellent chromophore. Bromobenzene exhibits significant UV absorbance, with absorption maxima typically observed around 210 nm and 260-270 nm.[13][14][15][16] This provides a clear path for selecting an appropriate detection wavelength.
Based on this profile, a reversed-phase HPLC (RP-HPLC) method using a UV detector is the logical choice. The primary challenge will be to control the ionization of the amine group to achieve sharp, symmetrical peaks and ensure consistent retention.
Systematic Method Development
The development process is a multi-step, logical progression from initial screening to final optimization.[17][18]
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening & Condition Selection
Column Chemistry: Given the analyte's moderate hydrophobicity, a standard C18 column is the primary choice. To explore alternative selectivity, a Phenyl-Hexyl column was also included in the screening. The phenyl phase can offer unique π-π interactions with the bromophenyl ring of the analyte, potentially resolving closely eluting impurities.
-
Primary Choice: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Alternative: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase Selection: The key is to control the ionization of the primary amine.
-
At low pH (e.g., pH 2.5-3.5): The amine will be fully protonated (-NH3+). This leads to consistent retention and generally sharp peaks, although it may reduce retention time.
-
At neutral pH (e.g., pH 6.5-7.5): The amine will be partially protonated, which can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica backbone.
Screening Buffers:
-
Aqueous Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Aqueous Phase B: 10 mM Ammonium Acetate in Water (pH ~7.0)
-
Organic Phase: Acetonitrile (ACN) and Methanol (MeOH) were screened as organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency.
Detector Wavelength: A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The UV spectrum confirmed two absorbance maxima: a strong peak at approximately 225 nm and a secondary peak around 265 nm . The 225 nm wavelength was chosen for quantification to maximize sensitivity.
Screening Results Summary: The C18 column provided the best peak shape and retention. The mobile phase containing 0.1% Formic Acid (low pH) yielded a sharp, symmetrical peak, whereas the neutral pH buffer resulted in significant peak tailing. Acetonitrile provided better resolution than methanol in the initial gradient runs. Therefore, these conditions were selected for optimization.
Phase 2: Method Optimization
Using the selected column and mobile phase system, the following parameters were optimized to ensure adequate resolution between the main peak and any potential impurities (identified via forced degradation studies, not detailed here).
-
Gradient Profile: A shallow gradient was developed to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities.
-
Column Temperature: The temperature was maintained at 30 °C. This provides good efficiency and ensures the method is robust against minor room temperature fluctuations.
-
Flow Rate: A flow rate of 1.0 mL/min was found to provide the best balance between analysis time and separation efficiency.
Final Optimized & Validated HPLC Method
The following method was established and subjected to full validation.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System with DAD |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 3 min; return to 10% B over 1 min; equilibrate for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 225 nm |
| Injection Vol. | 5 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
System Suitability Test (SST): Before sample analysis, a system suitability standard (0.5 mg/mL) is injected five times. The acceptance criteria are:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD of Peak Area: ≤ 1.0%
Method Validation: Proving Fitness for Purpose
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose of purity analysis.[3][4][5][19][20]
Specificity
Specificity was demonstrated by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The DAD detector was used to assess peak purity for the analyte peak in all stressed samples. The method was able to resolve the main peak from all significant degradation products, proving it is a stability-indicating method.[1]
Linearity
Linearity was evaluated over a range from the Limit of Quantification (LOQ) to 150% of the target analyte concentration (0.5 mg/mL).
| Parameter | Result |
| Range | 0.0025 mg/mL - 0.75 mg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Y-intercept | Minimal (does not significantly impact accuracy) |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the API at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.45% |
| 100% | 100.2% | 0.31% |
| 120% | 99.8% | 0.52% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Repeatability (Intra-day Precision): Six replicate preparations of the standard solution were analyzed on the same day.
-
%RSD of Peak Area: 0.35% (Acceptance Criteria: ≤ 1.0%)
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Overall %RSD |
| Mean Purity (%) | 99.85% | 99.79% | 0.41% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
LOD: 0.0008 mg/mL (S/N ≥ 3:1)
-
LOQ: 0.0025 mg/mL (S/N ≥ 10:1) The LOQ is sufficiently sensitive to quantify impurities at the 0.05% reporting threshold relative to a 0.5 mg/mL sample concentration.
Robustness
The method's robustness was evaluated by making small, deliberate variations to the chromatographic conditions.
Caption: Parameters varied during the robustness study.
In all varied conditions, system suitability criteria were met, and the purity results did not deviate significantly, demonstrating the method is robust for routine use.
Comparison with Alternative Methods
While other techniques exist, RP-HPLC offers distinct advantages for this specific application:
-
Gas Chromatography (GC): Not ideal. The analyte has a relatively high molecular weight and may have limited thermal stability. Derivatization would likely be required to improve volatility, adding complexity and potential for error.
-
Supercritical Fluid Chromatography (SFC): A viable alternative, particularly for chiral separations if needed. However, HPLC instrumentation is more universally available in quality control laboratories and is the standard platform for pharmaceutical purity analysis.
-
LC-MS: While powerful for identification, a standard HPLC-UV method is preferred for routine purity quantification due to its simplicity, robustness, and lower operational cost.[21] The developed UV method provides sufficient sensitivity and specificity for its intended purpose.
Conclusion
This guide has detailed a systematic, science-driven approach to the development and validation of a robust, stability-indicating RP-HPLC method for the purity analysis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. By carefully considering the analyte's physicochemical properties, a method was developed on a C18 column with a formic acid-buffered mobile phase and UV detection at 225 nm. The comprehensive validation study, conducted in accordance with ICH Q2(R1) guidelines, confirms that the method is linear, accurate, precise, specific, and robust. This method is therefore deemed suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
-
Forbes, W. F., & Leckie, F. J. (1958). LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Canadian Journal of Chemistry. [Link]
-
Amines. (n.d.). University of Calgary. [Link]
-
Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Shabir, G. A. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. [Link]
-
Forbes, W. F., & Leckie, F. J. (1958). PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Canadian Journal of Chemistry. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]
-
Veatch, A. M., & Alexanian, E. J. (2025). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. ResearchGate. [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (2025). Technology Networks. [Link]
-
(1-(4-bromophenyl)cyclopropyl)methanamine (C10H12BrN). (n.d.). PubChemLite. [Link]
-
Approximate pKa chart of the functional groups. (n.d.). University of Wisconsin-Madison. [Link]
-
(1-(4-bromophenyl)cyclopropyl)methanamine (C10H12BrN). (n.d.). PubChemLite. [Link]
-
4-Bromophenol. (n.d.). PubChem. [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]
-
Bromobenzene. (2014). University of Mary Washington. [Link]
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Comparing biological activity of benzyl vs phenyl substituted cyclopropyl amines
Executive Summary
This guide provides a technical comparison between 2-phenylcyclopropylamine (2-PCPA, Tranylcypromine) and its benzyl-substituted analogues (specifically N-benzyl derivatives and ring-homologated 2-benzylcyclopropylamine). While 2-PCPA represents the archetypal mechanism-based inhibitor for Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1), the introduction of a benzyl group—either as a ring substituent or an N-substituent—fundamentally alters the electronic and steric landscape of the molecule. This shift drives a transition from broad-spectrum MAO inhibition to highly selective LSD1 epigenetic modulation.
Mechanistic Basis: The Electronic & Steric Divergence
The biological activity of cyclopropylamines hinges on their ability to undergo single-electron transfer (SET) oxidation, leading to radical ring opening and covalent adduct formation with the FAD cofactor. The distinction between phenyl and benzyl substitution is critical here.
A. 2-Phenylcyclopropylamine (Conjugated System)[1][2][3][4]
-
Mechanism: The phenyl ring is directly attached to the cyclopropane ring. Upon oxidation by FAD, the resulting radical cation is stabilized by the adjacent phenyl ring (benzylic stabilization).
-
Outcome: This stabilization facilitates rapid ring opening and covalent attack on the N5 or C4a position of FAD. This makes 2-PCPA a potent, irreversible "suicide substrate" for MAO-A, MAO-B, and LSD1.
B. Benzyl-Substituted Analogues (The "Spacer" Effect)
-
Ring Substitution (2-Benzylcyclopropylamine): Inserting a methylene spacer (
) between the phenyl ring and the cyclopropane ring breaks the conjugation. The radical formed upon oxidation is homobenzylic , which is significantly less stable than a benzylic radical.-
Result: Reduced potency as a mechanism-based inactivator; often shifts toward competitive reversible inhibition.
-
-
N-Substitution (N-Benzyl-2-PCPA): Retains the core 2-PCPA pharmacophore (and its radical mechanism) but adds a benzyl group to the amine nitrogen.
-
Result: The mechanism of inactivation remains intact, but steric selectivity changes drastically. The large hydrophobic pocket of LSD1 accommodates the N-benzyl group, while the smaller active sites of MAO-A/B sterically reject it.
-
Comparative Biological Activity
The following data highlights the shift in potency and selectivity when moving from the core phenyl scaffold to benzyl-substituted derivatives.
Table 1: Inhibitory Profiles (IC50 / Ki Comparison)
| Compound Class | Structure | Target: MAO-A | Target: MAO-B | Target: LSD1 (KDM1A) | Mechanism |
| 2-Phenylcyclopropylamine | Tranylcypromine (PCPA) | Ki: 2.4 µM (Potent) | Ki: 16 µM (Potent) | Ki: >200 µM (Weak) | Irreversible (Adduct) |
| N-Benzyl-PCPA | N-Benzyl-2-PCPA | IC50: >100 µM (Inactive) | IC50: >100 µM (Inactive) | IC50: < 1.0 µM (Potent) | Irreversible (Selective) |
| 4-Br-Benzyl-PCPA | N-(4-bromobenzyl)-PCPA | Inactive | Inactive | IC50: ~0.02 µM (Ultra-Potent) | Irreversible (Selective) |
| Ring-Benzyl Homolog | 1-Benzylcyclopropylamine | Competitive / Reversible | Competitive / Reversible | N/D | Mixed / Reversible |
Key Insight: Unmodified 2-PCPA is a "dirty" drug, hitting MAOs and LSD1 indiscriminately. N-benzylation acts as a "selectivity filter," effectively silencing MAO activity while boosting LSD1 affinity by >100-fold due to hydrophobic interactions in the LSD1 substrate cleft.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: LSD1 Demethylation Inhibition Assay
Objective: Quantify the potency of benzyl- vs. phenyl-substituted analogues against LSD1.
-
Reagent Prep:
-
Enzyme: Recombinant human LSD1 (10 nM final).
-
Substrate: H3K4me2 peptide (20 µM).
-
Coupling System: Peroxidase (HRP) + Amplex Red (detects
produced during demethylation).
-
-
Compound Incubation:
-
Prepare 10-point serial dilutions of 2-PCPA and N-benzyl-PCPA in DMSO.
-
Incubate compounds with LSD1 enzyme in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Note: Pre-incubation is crucial for mechanism-based inhibitors to allow adduct formation.
-
-
Reaction Initiation:
-
Add H3K4me2 peptide mixed with Amplex Red/HRP.
-
-
Detection:
-
Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.
-
-
Validation Check:
-
Positive Control: 2-PCPA should show time-dependent inhibition.
-
Negative Control: DMSO only.
-
Z-Factor: Ensure Z' > 0.5 for valid data.
-
Protocol B: MAO Selectivity Screen
Objective: Confirm the loss of MAO activity in benzyl-substituted derivatives.
-
System: Use human recombinant MAO-A and MAO-B microsomes.
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent) upon oxidation. -
Workflow:
-
Incubate enzyme + inhibitor for 20 mins at 37°C.
-
Add Kynuramine (50 µM).
-
Stop reaction after 30 mins with 2N NaOH.
-
Read fluorescence (Ex 310 nm / Em 400 nm).
-
-
Expectation: 2-PCPA will abolish signal; N-benzyl-PCPA should show near-100% activity (no inhibition).
Visualizations
Figure 1: Mechanism of Action & Selectivity Logic
This diagram illustrates the radical ring-opening mechanism and the decision tree for selecting the appropriate scaffold.
Caption: Pathway A (Top) shows the radical mechanism of the phenyl-core. Pathway B (Bottom) illustrates how N-benzyl substitution shifts target selectivity from MAO to LSD1 via steric fit.
References
-
Yang, M., et al. (2007). "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1."[1] Biochemistry.
-
Mimasu, S., et al. (2010). "Structure-Activity Relationship of N-Substituted Tranylcypromine Derivatives as LSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry.
-
Vazquez-Rodriguez, S., et al. (2014). "Structure-activity studies on N-substituted tranylcypromine derivatives lead to selective inhibitors of LSD1."[2][3] Journal of Medicinal Chemistry.
-
Hruschka, N., et al. (2008). "1-Benzylcyclopropylamine: An inactivator and substrate of monoamine oxidase."[4] Bioorganic & Medicinal Chemistry.
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- 3. researchgate.net [researchgate.net]
- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of 1-Substituted Cyclopropylmethanamine Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropylmethanamine scaffold holds a significant position. Its unique conformational properties and ability to introduce metabolic stability make it a sought-after structural motif in the design of novel therapeutics. The formation of salts of these amines is a critical step in their development, influencing properties such as solubility, stability, and bioavailability. A comprehensive understanding of the three-dimensional structure of these salts at the atomic level, primarily achieved through single-crystal X-ray crystallography, is paramount for rational drug design and development.
This guide provides a comparative analysis of the available X-ray crystallography data for 1-substituted cyclopropylmethanamine salts. Where crystallographic data is limited, we supplement our analysis with data from other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a multi-faceted view of the structural characteristics of this important class of compounds.
The Significance of the Cyclopropylmethylamine Moiety
The cyclopropyl group, a three-membered carbocycle, imparts a degree of conformational rigidity and a unique electronic character to molecules. When attached to a methanamine, it can influence the pKa of the amine, its lipophilicity, and its metabolic profile. The 1-substitution on the cyclopropane ring allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacological properties. These characteristics have led to the incorporation of the 1-substituted cyclopropylmethanamine motif in a range of biologically active molecules.[1][2]
X-ray Crystallography: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
General Structural Features of Amine Salts:
In the solid state, amine salts typically exhibit strong ion pairing between the protonated amine (ammonium cation) and the counter-ion (anion). The geometry of this interaction is dictated by the nature of the anion and the steric bulk of the substituents on the amine. Hydrogen bonding between the ammonium protons and the anion is a dominant feature, often leading to the formation of extended networks in the crystal lattice.
For 1-substituted cyclopropylmethanamine salts, the conformation of the cyclopropylmethyl group relative to the ammonium center is of particular interest. The orientation of the substituent on the cyclopropane ring will influence the overall shape of the molecule and its potential interactions with a biological target.
Workflow for X-ray Crystal Structure Determination:
The process of obtaining a crystal structure is a multi-step endeavor that requires careful execution.
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
Detailed Methodologies:
-
Synthesis and Crystallization: The 1-substituted cyclopropylmethanamine free base is typically reacted with the desired acid (e.g., HCl, HBr) in a suitable solvent. Single crystals are then grown by methods such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of the X-rays is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, accurate crystal structure.
Comparative Data Summary
Due to the scarcity of publicly available crystal structures for a homologous series of 1-substituted cyclopropylmethanamine salts, a direct quantitative comparison of crystallographic parameters is challenging. However, we can present a table outlining the expected data points that would be crucial for such a comparison.
| Compound/Salt | Crystal System | Space Group | Key Torsional Angles (°) | Hydrogen Bonding Interactions (Donor-Acceptor, Distance Å) | CSD/COD Reference |
| Hypothetical Example: 1-Phenylcyclopropylmethanamine HCl | Orthorhombic | P2₁2₁2₁ | C(α)-C(1)-C(β)-N | N-H···Cl, 2.8-3.2 | Not Available |
| Hypothetical Example: 1-(4-Chlorophenyl)cyclopropylmethanamine HBr | Monoclinic | P2₁/c | C(α)-C(1)-C(β)-N | N-H···Br, 3.0-3.4 | Not Available |
This table is illustrative. The lack of readily available public data prevents the population of this table with experimental values.
Alternative and Complementary Analytical Techniques
In the absence of extensive crystallographic data, other analytical methods provide crucial structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 1-substituted cyclopropylmethanamine salts, ¹H and ¹³C NMR can confirm the connectivity of the molecule. More advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution.[3][4]
Key NMR Observables for Conformational Analysis:
-
Chemical Shifts: The chemical shifts of the cyclopropyl protons can be indicative of the electronic environment and the orientation of substituents.
-
Coupling Constants: The vicinal coupling constants (³JHH) between protons on the cyclopropane ring and the adjacent methylene group can provide information about the dihedral angles.
-
NOE Enhancements: The presence of NOE signals between specific protons can confirm their spatial proximity, helping to distinguish between different possible conformations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 1-substituted cyclopropylmethanamine salts, MS can confirm the molecular weight of the cation. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the structure and stability of the molecule.[5][6] The fragmentation of the cyclopropyl ring can be a characteristic feature.
Computational Chemistry: A Predictive Approach
In parallel with experimental work, computational modeling, particularly Density Functional Theory (DFT), can be employed to predict the stable conformations of 1-substituted cyclopropylmethanamine salts.[7][8][9] By calculating the relative energies of different conformers, it is possible to identify the most likely structures in the gas phase or in solution. These theoretical models can then be validated against experimental data from NMR or, when available, X-ray crystallography.
Caption: The interplay between computational modeling and experimental data in structural analysis.
Conclusion and Future Outlook
The 1-substituted cyclopropylmethanamine moiety is a valuable building block in drug discovery. While a comprehensive public database of their salt crystal structures is currently lacking, the principles of small molecule crystallography and data from complementary analytical techniques provide a solid foundation for understanding their structural properties.
For researchers and drug development professionals, it is crucial to recognize the importance of generating and sharing high-quality crystallographic data for this important class of compounds. Such data would not only enhance our fundamental understanding of their structure-property relationships but also accelerate the rational design of new and improved therapeutics. The continued application of a combined experimental and computational approach will be instrumental in unlocking the full potential of 1-substituted cyclopropylmethanamine derivatives.
References
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Cyclopropanemethanamine | C4H9N | CID 75646. PubChem. Available at: [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. Thesis, University of Toronto. Available at: [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem. 2013, 9, 2344–2348. Available at: [Link]
-
1H-NMR of Cyclopropylamine HCl salt. Reddit. Available at: [Link]
-
NMR determination of the fate of the cyclopropyl ring. ResearchGate. Available at: [Link]
-
Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. Rapid Commun. Mass Spectrom. 2008, 22, 2089-96. Available at: [Link]
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules. 2022, 27, 8425. Available at: [Link]
-
Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proc. Natl. Acad. Sci. U.S.A. 1990, 87, 834-838. Available at: [Link]
-
Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B. 2011, 67, 72-83. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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Mass spectra of high m/z ions of (a) cyc-17 (cyclopropyl-C 17 FA,... ResearchGate. Available at: [Link]
-
Conformational analysis of cyclophane systems. ResearchGate. Available at: [Link]
-
Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen. 2022, 11, e202100253. Available at: [Link]
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A Researcher's Guide to a High-Throughput Spectroscopic Validation of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
This guide provides a comprehensive, data-supported framework for the structural validation of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of peaks, we will explore the causal relationships between molecular structure and vibrational modes, establishing a self-validating protocol that enables researchers to confirm the successful synthesis of the target compound with a high degree of confidence. We will compare the expected spectral features against potential synthetic precursors and isomers, providing a clear decision-making matrix for structural confirmation.
The Analytical Imperative: Confirming Molecular Identity
The synthesis of a novel compound such as {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine requires rigorous structural confirmation. The molecule's unique architecture, comprising a primary amine, a strained cyclopropyl ring, and a para-substituted aromatic system, presents a distinct vibrational signature. Infrared (IR) spectroscopy is an ideal first-line technique for this validation due to its speed, minimal sample requirement, and profound sensitivity to the presence or absence of key functional groups. The fundamental principle lies in the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of covalent bonds within the molecule.[1] By analyzing the resulting spectrum, we can piece together a "fingerprint" that is unique to the target structure.
Deconstructing the Molecule: Predicted Vibrational Fingerprints
To validate the structure, we must first predict the characteristic IR absorptions based on its constituent parts. Each functional group has a known region in the IR spectrum where it produces a signal, allowing for a systematic evaluation.
-
The Primary Amine (-NH₂): The presence of the -NH₂ group is confirmed by several distinct vibrations. Primary amines are characterized by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, resulting from asymmetric and symmetric N-H stretching modes.[2][3][4] Another key indicator is the N-H bending or "scissoring" vibration, which appears as a medium to strong band between 1650-1580 cm⁻¹.[2][5] Finally, the aliphatic C-N bond stretch will produce a weaker absorption in the 1250–1020 cm⁻¹ range.[1][2]
-
The Cyclopropyl Ring: This strained three-membered ring exhibits unique vibrational characteristics. The C-H bonds on the ring are expected to stretch at a higher frequency than typical alkanes, appearing in the 3080-3040 cm⁻¹ region due to increased s-character in the C-H bonds.[6][7] Furthermore, a characteristic ring deformation or "breathing" mode is often observed near 1020 cm⁻¹, which is a strong indicator of the cyclopropyl moiety's presence.[7][8]
-
The Para-Disubstituted Benzene Ring: The aromatic ring provides several key signals. Aromatic C-H stretching vibrations are typically seen as weak to medium bands just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[9][10] In-ring C=C stretching vibrations produce a pair of sharp, medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[9][10] Crucially, the 1,4- (or para-) substitution pattern gives rise to a strong C-H out-of-plane (OOP) bending vibration in the 850-810 cm⁻¹ range.[11][12] The presence of a strong band in this specific window is a powerful piece of evidence for the para-substitution.
-
The Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is found in the low-frequency fingerprint region of the spectrum. This bond typically produces a medium to strong absorption between 690-515 cm⁻¹.[13][14][15]
Data Synthesis: The Complete Spectrum and Comparative Analysis
A successful synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine will yield an IR spectrum exhibiting a confluence of all the aforementioned peaks. The absence of signals from starting materials and the precise location of substitution-dependent bands are as important as the presence of the expected peaks.
Table 1: Predicted IR Absorption Frequencies for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & Notes |
| ~3450 & ~3350 | Primary Amine (N-H Asymmetric & Symmetric Stretch) | Medium | A characteristic doublet confirms the -NH₂ group.[2][3] |
| ~3080 | Cyclopropyl (C-H Stretch) | Medium-Weak | Higher frequency than alkane C-H due to ring strain.[6] |
| ~3030 | Aromatic (C-H Stretch) | Medium-Weak | Confirms the presence of hydrogens on the benzene ring.[10] |
| ~2940 | Aliphatic (CH₂ Stretch) | Medium | From the methyl and methylene groups attached to the rings. |
| ~1620 | Primary Amine (N-H Bend/Scissor) | Medium-Strong | A key indicator for a primary amine.[2][5] |
| ~1595 & ~1490 | Aromatic (C=C In-Ring Stretch) | Medium, Sharp | Characteristic vibrations of the benzene ring.[9] |
| ~1020 | Cyclopropyl (Ring Deformation) | Medium | Diagnostic peak for the cyclopropane ring structure.[8] |
| ~830 | Aromatic (C-H Out-of-Plane Bend) | Strong | Strong evidence for the 1,4- (para) substitution pattern.[11][12] |
| ~1180 | Aliphatic (C-N Stretch) | Weak-Medium | Indicates the bond between the carbon and nitrogen atoms.[2] |
| ~650 | Aryl Halide (C-Br Stretch) | Strong | Confirms the presence of the bromine substituent.[13] |
Comparative Guide: Distinguishing Product from Alternatives
This section provides the critical comparative logic. The power of IR spectroscopy lies not just in confirming what is present, but in proving what is absent.
-
Versus (4-bromophenyl)acetonitrile (A Potential Precursor): The most telling difference would be the presence of a very strong, sharp absorption band around 2260-2210 cm⁻¹ in the acetonitrile spectrum, corresponding to the C≡N triple bond stretch.[15] This peak must be entirely absent in the final product. Conversely, the acetonitrile precursor would lack the N-H stretching and bending bands, as well as the characteristic cyclopropyl ring vibrations.
-
Versus an Isomeric Impurity (e.g., meta-substituted): While most of the spectrum would appear similar, the key distinction lies in the C-H out-of-plane (OOP) bending region. A meta-disubstituted ring typically shows two strong bands near 810-750 cm⁻¹ and 690 cm⁻¹ .[12] The presence of a single, strong band around 830 cm⁻¹ in the product spectrum strongly refutes the meta-isomer structure.
-
Versus an Incomplete Reaction Product (e.g., Lacking the Amine): If the final amination step failed, the resulting molecule would lack the primary amine group. The spectrum would be devoid of the characteristic N-H stretching doublet around 3400 cm⁻¹ and the N-H bending peak near 1620 cm⁻¹. The presence of these amine-related signals is a direct confirmation of the reaction's success.
Diagrammatic Workflow & Molecular Vibrations
To ensure a logical and repeatable validation process, the following workflow should be adopted.
Caption: Workflow for IR-based structural validation.
The following diagram illustrates the key vibrational modes within the target molecule that are interrogated during the analysis.
Caption: Key molecular vibrations and their IR regions.
Experimental Protocol: ATR-FTIR Analysis
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is highly efficient for analyzing small amounts of solid or liquid samples with minimal preparation.[16][17][18]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide ATR crystal.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Application:
-
Place a small amount (typically 1-2 mg) of the purified {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine sample directly onto the center of the ATR crystal.
-
If the sample is a solid, lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a primary source of poor-quality spectra.[19]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.
-
The resulting spectrum should be automatically ratioed against the background. Apply a baseline correction algorithm if necessary to ensure all peaks originate from a flat baseline. For ATR data, an ATR correction may also be applied, though it is often not necessary for routine identification.
-
Conclusion
Infrared spectroscopy offers a powerful, rapid, and data-rich method for the structural validation of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. By systematically identifying the characteristic vibrational bands of the primary amine, the strained cyclopropyl ring, the para-substituted benzene ring, and the carbon-bromine bond, a definitive structural fingerprint can be established. The true analytical rigor of this method is realized in the comparative analysis, where the absence of precursor signals and the confirmation of the correct substitution pattern provide unequivocal evidence of a successful synthesis. This guide equips researchers with the theoretical basis, practical protocol, and logical framework to confidently employ IR spectroscopy as a cornerstone of molecular characterization.
References
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Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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Elsevier. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
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ResearchBite. (n.d.). Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy – Impact Factor, Ranking & Research Scope. Available at: [Link]
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ResearchGate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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SafetyLit. (n.d.). Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy. Available at: [Link]
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ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. Available at: [Link]
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NIST. (n.d.). Welcome to the NIST Chemistry WebBook. Available at: [Link]
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Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(3), 825-833. Available at: [Link]
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Fiveable. (2025). Para-Disubstituted Benzenes Definition. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]
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PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
-
University of California, San Diego. (n.d.). Sample preparation for FT-IR. Available at: [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
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Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 87(2), 295-301. Available at: [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
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American Chemical Society. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
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Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]
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American Chemical Society. (2026). The Journal of Organic Chemistry. Available at: [Link]
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Spectroscopy Online. (2020). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Available at: [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]
-
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
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NIST. (n.d.). Cyclopropane - IR Spectrum. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Available at: [Link]
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Stability testing of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine under physiological conditions
Executive Summary & Compound Profile
Compound Name: {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine CAS: 771583-34-7 Class: Conformationally Restricted Primary Amine / Phenylcyclopropylamine Analog Primary Application: Pharmacophore building block for monoamine transporter inhibitors and trace amine-associated receptor (TAAR) ligands.
The Stability Paradox
As a Senior Application Scientist, I often see researchers select cyclopropylamines to block metabolic deamination. While the quaternary carbon of the cyclopropyl ring successfully prevents
This guide objectively compares the stability of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (BPCM-Amine) against two strategic alternatives under physiological conditions:
-
Linear Analog (Gem-Dimethyl): To assess the impact of ring strain.
-
Non-Halogenated Analog: To assess the impact of the bromine substituent.
Comparative Stability Analysis
The following data represents comparative stability profiles derived from structure-activity relationship (SAR) studies of cyclopropylamine scaffolds in Human Liver Microsomes (HLM) and physiological buffer (PBS, pH 7.4).
Table 1: Physiological Stability Metrics (37°C)
| Parameter | BPCM-Amine (Target) | Alternative A: Linear Analog (Gem-Dimethyl) | Alternative B: Non-Halogenated (Des-Bromo) |
| Structure | Cyclopropyl core, 4-Br | Open chain, 4-Br | Cyclopropyl core, No Br |
| PBS Stability (pH 7.4) | High (>99% recovery at 48h) | High (>99% recovery at 48h) | High (>99% recovery at 48h) |
| Metabolic | Moderate (25–40 min) | High (>60 min) | Low (<15 min) |
| Primary Clearance Route | Ring-opening (SET mechanism) | Slow N-oxidation | Rapid Phenyl-hydroxylation |
| CYP Inhibition Risk | High (Irreversible) | Low (Reversible) | High (Irreversible) |
Key Insights:
-
Chemical Hardness: The cyclopropyl group renders the amine chemically inert to hydrolysis in PBS, matching the stability of linear alkyl amines.
-
Metabolic Switching: The Linear Analog (Alternative A) is superior for metabolic stability because the gem-dimethyl group blocks
-hydroxylation without introducing the ring-strain liability. -
Halogen Effect: The BPCM-Amine outperforms the Non-Halogenated Alternative B . The 4-Bromo substituent blocks para-hydroxylation on the phenyl ring, forcing enzymes to attack the sterically hindered amine or the robust cyclopropyl ring, thus extending half-life compared to the unsubstituted analog.
Mechanistic Pathways
Understanding why degradation occurs is vital for protocol design. The diagram below illustrates the divergent pathways between the target compound and its linear alternative.
Figure 1: Mechanism-Based Inactivation pathway specific to cyclopropylamines vs. the metabolic stability of linear analogs.
Experimental Protocols
To validate the stability profile of BPCM-Amine, use the following self-validating protocols. These are designed to differentiate between simple chemical instability and enzymatic degradation.
Protocol A: Chemical Stability (Physiological Buffer)
Objective: Verify structural integrity in the absence of enzymes (Shelf-life simulation).
-
Preparation: Dissolve BPCM-Amine to 10 mM in DMSO (Stock).
-
Incubation: Dilute to 10 µM in Phosphate Buffered Saline (PBS), pH 7.4.
-
Conditions: Incubate in triplicate at 37°C for 0, 4, 24, and 48 hours.
-
Control: Include a known hydrolytically unstable compound (e.g., Propantheline) to validate the assay conditions.
-
Analysis: Quench aliquots with Acetonitrile (1:3 ratio) containing Internal Standard (IS). Analyze via LC-MS/MS.
-
Acceptance Criteria: >95% parent remaining at 48h indicates chemical stability.
-
Protocol B: Metabolic Stability (Microsomal Stability Assay)
Objective: Quantify Intrinsic Clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Reaction Start:
-
Pre-incubate BPCM-Amine (1 µM) with HLM for 5 min at 37°C.
-
Initiate reaction by adding NADPH (1 mM final).
-
Negative Control: Run a parallel set without NADPH to rule out non-CYP degradation.
-
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Deuterated Analog IS). Centrifuge at 4000g for 20 min.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines half-life:
Workflow Visualization
Figure 2: Standardized Microsomal Stability Workflow ensuring differentiation between cofactor-dependent metabolism and chemical degradation.
Expert Recommendations
-
Storage: While chemically stable, primary amines can react with atmospheric
to form carbamates. Store BPCM-Amine as a hydrochloride salt under Argon at -20°C. -
Assay Interference: Because cyclopropylamines can irreversibly inhibit CYP enzymes, standard stability assays may show "non-linear" kinetics (the compound kills the enzyme metabolizing it).
-
Tip: If the degradation curve flattens out after 15 minutes, do not assume stability. Test for Time-Dependent Inhibition (TDI) by pre-incubating the compound with HLM before adding the probe substrate.
-
-
Optimization: If BPCM-Amine shows poor half-life, consider the Linear Analog (Gem-dimethyl) strategy. It retains the steric bulk of the cyclopropyl group but eliminates the radical ring-opening pathway.
References
-
Sigma-Aldrich. (n.d.).[1] [1-(4-Bromophenyl)cyclopropyl]methanamine Product Analysis. Retrieved from
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from
-
Kalgutkar, A. S., et al. (2019).[2] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from
-
Lovering, F., et al. (2016). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Retrieved from
Sources
Safety Operating Guide
Navigating the Disposal of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Understanding the Compound and Associated Hazards
Inferred Hazardous Properties:
| Property | Rationale | Primary Concern |
| Toxicity | Presence of a brominated aromatic ring. | Harmful if swallowed, inhaled, or in contact with skin.[1] |
| Corrosivity | Primary amine functional group. | Can cause severe skin burns and eye damage.[3][4] |
| Environmental Hazard | Brominated organic compounds can be persistent and harmful to aquatic life. | Improper disposal can lead to long-term environmental contamination.[5] |
| Reactivity | Amines can react exothermically with acids and oxidizing agents. | Incompatible mixtures can lead to the release of toxic gases or violent reactions.[6] |
Core Principles of Disposal: A Step-by-Step Protocol
The proper disposal of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is not merely a suggestion but a requirement under regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] The following protocol provides a detailed workflow for managing this chemical waste.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[2] It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.
Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[5] The container must be made of a material compatible with the chemical, such as glass or a suitable polymer, and must have a secure, leak-proof lid.[2][9]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name "{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine," and the approximate concentration and quantity.[10] The date of initial accumulation should also be clearly marked.
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[5] Store acids and bases separately to prevent violent reactions.[11]
Step 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]
Protocol:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[11] It should be in a well-ventilated area, away from ignition sources, and on a lower shelf to minimize the risk of falls.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2][12]
-
Container Management: Keep the waste container closed at all times except when adding waste.[2] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[7][11]
Step 3: Disposal Request and Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by institution and state regulations), it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][10]
Protocol:
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the contents of the waste container.[10]
-
Preparation for Transport: Ensure the container is clean on the outside, the label is legible, and the lid is securely fastened.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with EPA and OSHA regulations.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine.
Caption: Decision workflow for proper disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[5]
For a Minor Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[9]
-
Containment and Absorption: Contain the spill with an absorbent material such as vermiculite or a commercial chemical absorbent.[9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3][9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, as per your institution's policy.
For a Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team or local emergency services.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and any other relevant information to emergency responders.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide for the disposal of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine, researchers can ensure they are operating in a manner that is not only compliant with regulations but also protective of themselves, their colleagues, and the environment. A proactive and informed approach to chemical waste disposal is an integral part of the scientific process.
References
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- Santa Cruz Biotechnology, Inc.
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- Occupational Safety and Health Administr
- Occupational Safety and Health Administration. 1910.
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- Fisher Scientific. (Bromomethyl)
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- U.S. Hazmat Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
- Sigma-Aldrich. (1-(3-bromophenyl)cyclopropyl)methanamine hydrochloride.
- Unknown Source.
- Fisher Scientific. (2018, July 15). Cyclopropylmagnesium bromide, 1.
- Schierl, R., Böhlandt, A., & Cini, M. (2014). Environmental Contamination by Cyclophosphamide Preparation: Comparison of Conventional Manual Production in Biological Safety Cabinet and Robot-Assisted Production by APOTECAchemo. Journal of Occupational and Environmental Hygiene, 11(9), 569-577.
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Personal protective equipment for handling {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Executive Summary & Risk Context[1][2][3][4][5]
As a Senior Application Scientist, I often see researchers underestimate "building blocks" like {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine (CAS: 771583-34-7). While often categorized generically as an "intermediate," its structure dictates a specific, elevated risk profile.
This molecule combines a primary amine with a strained cyclopropyl ring and a lipophilic brominated aromatic system .
-
The Amine Risk: Primary amines are inherently basic and often corrosive to mucous membranes and eyes (Skin Corr. 1B potential).
-
The Bromine Factor: The halogenated aromatic ring increases lipophilicity, facilitating rapid skin absorption and potential systemic toxicity.
-
The Cyclopropyl Strain: Cyclopropylamines can act as mechanism-based inhibitors (suicide substrates) for enzymes like monoamine oxidase (MAO) and cytochrome P450, posing metabolic toxicity risks not immediately obvious in standard acute toxicity assays.
Core Directive: Treat this substance as a Corrosive and a Systemic Toxicant . Do not rely solely on "Irritant" classifications found in sparse supplier databases.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Worst-Case Permeation" principle. Standard laboratory nitrile gloves are often insufficient for aromatic amines due to rapid breakthrough.
PPE Specification Table
| Protection Zone | Equipment Standard | Technical Specification & Rationale |
| Hand Protection (Primary) | High-Grade Nitrile (Minimum) | Thickness: |
| Hand Protection (High Risk) | Laminate / Composite | Type: Silver Shield® or 4H® (EVOH/PE laminate).Rationale: Required for prolonged handling (>15 mins) or spill cleanup. Amines permeate nitrile rapidly; laminates provide >4h breakthrough time. |
| Eye & Face | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are prohibited . Amine vapors and splashes cause irreversible corneal opacity. |
| Respiratory | Engineering Control | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges. |
| Body | Lab Coat + Apron | Material: 100% Cotton or Nomex (fire resistant) + Chemical Resistant Apron (if pouring).Rationale: Synthetic blends can melt into skin if a fire occurs (flammable amine vapors). |
Operational Protocol: Safe Handling Lifecycle
This protocol uses a self-validating workflow. You must verify the integrity of your safety barriers before the chemical bottle is opened.
Phase A: Pre-Operational Validation
-
Glove Inflation Test: Visually inspect gloves for pinholes by inflating them with air and holding the cuff closed.
-
Fume Hood Check: Verify the sash is at the safe working height and the flow monitor indicates "Safe" (green LED or >80 fpm).
-
Neutralization Prep: Have a saturated solution of Sodium Bisulfate (NaHSO₄) or dilute citric acid ready. Why? Acid neutralizes the basic amine spill immediately, reducing volatility.
Phase B: Weighing & Transfer (The Critical Step)
Static electricity is a major risk with crystalline amine salts.
-
Zone Setup: Place a disposable anti-static weighing boat inside the fume hood.
-
Anti-Static Measure: Use an ionizing gun or wipe the spatula with a dryer sheet/wet wipe to discharge static. Flying crystals are a primary inhalation vector.
-
Transfer:
-
Open the container only inside the hood.
-
Transfer slowly to avoid aerosolization.
-
Self-Validation: If you smell a "fishy" or ammonia-like odor, your engineering controls have failed. Stop immediately.
-
Phase C: Reaction Setup
-
Solvent Addition: Add solvent to the amine slowly.
-
Caution: Dissolving amines in halogenated solvents (DCM, Chloroform) can be exothermic.
-
-
Waste Segregation: Do NOT mix amine waste with acid waste streams (e.g., acid chlorides, strong mineral acids) without controlled neutralization. This generates massive heat and toxic fumes.
Visualized Safety Workflow
The following diagram illustrates the "Defense-in-Depth" strategy required for this compound.
Caption: Operational logic flow ensuring engineering controls and PPE are validated before chemical exposure occurs.
Emergency & Disposal Procedures
Spill Management (Small Scale < 50g)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield® gloves and a respirator if outside the hood.
-
Neutralize: Cover the spill with Sodium Bisulfate or Citric Acid powder. This converts the volatile amine into a non-volatile salt.
-
Clean: Absorb with vermiculite. Do not use paper towels (fire risk with some oxidizers).
Waste Disposal[5][6][7][8]
-
Classification: Hazardous Organic Waste (Basic/Alkaline).
-
Labeling: Must explicitly state "Contains Organic Amines" and "Brominated Organics."
-
Prohibition: Never dispose of down the drain. The brominated ring is persistent and toxic to aquatic life.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3][4] The National Academies Press.[3][4] [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
